1-(Piperidin-4-ylmethyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C10H21N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h10-12H,1-9H2 |
InChI Key |
INUYEZQAQSEPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 1-(Piperidin-4-ylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Piperidin-4-ylmethyl)piperazine. This diamine scaffold serves as a crucial building block in medicinal chemistry, most notably as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure, combining the piperidine (B6355638) and piperazine (B1678402) heterocycles, offers key physicochemical and structural advantages for the rational design of novel therapeutics. This document consolidates available data on its properties, outlines a representative synthetic protocol, and visualizes its role in drug development workflows.
Core Chemical and Physical Properties
Quantitative data for this compound is summarized below. While it is widely available from chemical suppliers, specific experimental values for physical properties such as melting and boiling points are not consistently reported in public literature.
| Property | Value | Citation(s) |
| IUPAC Name | This compound | |
| Synonyms | PMP | [1][2] |
| CAS Number | 896055-17-7 | [1] |
| Molecular Formula | C₁₀H₂₁N₃ | |
| Molecular Weight | 183.29 g/mol | [1] |
| Appearance | Not specified (often solid or oil) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
Representative Experimental Protocol
Objective: To outline a plausible, multi-step laboratory procedure for the synthesis of this compound.
Step 1: Activation of the Piperidine Precursor The synthesis begins with commercially available N-Boc-piperidin-4-yl-methanol. The hydroxyl group is converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.
-
Dissolve N-Boc-piperidin-4-yl-methanol in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.
-
Allow the mixture to stir at a low temperature for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 5% HCl), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.
Step 2: Nucleophilic Substitution with Piperazine The activated precursor is then reacted with piperazine. A large excess of piperazine is typically used to minimize the dialkylated byproduct.
-
Dissolve the tosylated intermediate in a polar aprotic solvent such as acetonitrile (B52724) or DMF.
-
Add a large excess (e.g., 5-10 equivalents) of piperazine to the solution.
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours or overnight until the starting material is consumed.
-
After cooling, concentrate the mixture to remove the solvent.
-
Purify the residue using column chromatography to isolate the Boc-protected product, tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate.
Step 3: Deprotection of the Boc Group The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
-
Dissolve the Boc-protected intermediate from Step 2 in a solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product into an organic solvent.
-
Dry, filter, and concentrate the organic extracts to yield this compound.
Analytical Characterization
Although specific spectra for this compound were not found in the search results, characterization would typically involve:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product [M+H]⁺ at approximately 184.18.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches.
Applications in Drug Development
The primary and most significant application of this compound is as a linker component in the design and synthesis of PROTACs.[3][4][5]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
This compound serves as a rigid and versatile component of the linker.[6][7] Its piperidine and piperazine rings provide defined exit vectors for connecting to the two ligands, while the secondary amines on both rings offer reactive handles for chemical modification and attachment. This scaffold is used in the synthesis of various PROTACs, including degraders for the Epidermal Growth Factor Receptor (EGFR).[3][8]
The piperazine and piperidine motifs are considered "privileged scaffolds" in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and cell permeability, and for their ability to form favorable interactions with biological targets.[9][10]
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Representative synthetic workflow for this compound.
Logical Role in PROTAC Assembly
Caption: Role of the compound as a linker in PROTAC formation.
Safety and Handling
Information regarding the specific hazards of this compound is limited. As with any chemical, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) from the specific supplier should always be consulted.
Conclusion
This compound is a key heterocyclic building block with significant utility in modern drug discovery. Its primary role as a PROTAC linker underscores its importance in the development of next-generation therapeutics designed to co-opt cellular machinery for targeted protein degradation. While detailed public data on its physical properties and a specific, published synthesis are sparse, its chemical logic and application are clear. The representative synthesis and workflow diagrams provided in this guide offer a robust framework for researchers and scientists working with this versatile compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
In-depth Technical Guide: 1-(Piperidin-4-ylmethyl)piperazine (CAS 496808-04-9)
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed technical information regarding "1-(Piperidin-4-ylmethyl)piperazine" with CAS number 496808-04-9 is exceptionally limited. This compound appears to be primarily available as a chemical intermediate from various suppliers, and extensive characterization, biological activity, and specific experimental applications have not been widely published. This guide summarizes the available information and provides context on related compounds where direct data is absent.
Core Compound Information
Chemical Name: this compound CAS Number: 496808-04-9 Molecular Formula: C₁₀H₂₁N₃ Molecular Weight: 183.29 g/mol
Synonyms:
-
1-((Piperidin-4-yl)methyl)piperazine
Physicochemical Properties
Limited data is available from commercial supplier listings.
| Property | Value |
| Physical Form | Liquid |
| Purity | Typically offered at ≥97% or ≥98% |
| Storage Conditions | Store in a dark place, under an inert atmosphere at room temperature. |
Synthesis and Experimental Protocols
Below is a generalized, hypothetical workflow for the synthesis of such a compound, based on established chemical principles.
Hypothetical Synthetic Workflow
This diagram illustrates a potential two-step synthetic route starting from commercially available building blocks.
Caption: Hypothetical synthetic pathway for piperidinyl-piperazine derivatives.
Biological Activity and Pharmacological Data
There is no specific biological or pharmacological data available for this compound in the public domain. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1]
Compounds containing the piperazine ring have been investigated for a multitude of therapeutic applications, including but not limited to:
-
Antipsychotic
-
Antihistamine
-
Antianginal
-
Antidepressant
-
Anticancer
-
Antiviral
-
Anti-inflammatory[1]
The specific biological target and activity of this compound would be determined by the other structural features of any larger molecule into which it is incorporated. As a standalone entity, it is likely used as a building block in the synthesis of more complex, biologically active molecules.
Signaling Pathways and Experimental Workflows
Due to the lack of research on its biological effects, there are no known signaling pathways modulated by this compound. Consequently, no experimental workflows involving this specific compound can be provided.
Conclusion
This compound (CAS 496808-04-9) is a chemical compound primarily supplied as a building block for chemical synthesis. There is a notable absence of in-depth technical and scientific data in publicly accessible sources. Researchers and drug development professionals interested in this compound would likely need to perform their own analytical characterization and biological screening to determine its properties and potential applications. Further information may be contained within proprietary databases or patents that are not accessible through standard public searches.
References
An In-depth Technical Guide to 1-(Piperidin-4-ylmethyl)piperazine and its Analogs
An important note on nomenclature: The compound "1-(Piperidin-4-ylmethyl)piperazine" consists of a piperazine (B1678402) ring linked to a piperidine (B6355638) ring via a methylene (B1212753) bridge. However, a significant body of publicly available data refers to the structurally related compound, "1-(1-methylpiperidin-4-yl)piperazine," where a methyl group is present on the piperidine's nitrogen atom, and the rings are directly connected. This guide will focus on the latter due to the wealth of available experimental data, while acknowledging this key structural difference.
Core Molecular Structure and Properties
This section provides a summary of the key chemical and physical properties of 1-(1-methylpiperidin-4-yl)piperazine.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperazine | [1][2] |
| Synonyms | 1-Methyl-4-(piperidin-4-yl)piperazine, 1-(N-Methylpiperidin-4-yl)piperazine | |
| CAS Number | 23995-88-2, 53617-36-0 | [1][3][4] |
| Molecular Formula | C10H21N3 | [1][5] |
| Molecular Weight | 183.29 g/mol | [1][5] |
| InChI | InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | [1][3] |
| InChIKey | OHUMKYGINIODOY-UHFFFAOYSA-N | [1][3] |
| SMILES | CN1CCC(CC1)N2CCNCC2 | [6] |
| Melting Point | 29-32 °C | [5] |
| Boiling Point | 99 °C at 0.08 mmHg | [5] |
| Density | 0.99 g/mL | [5] |
| Refractive Index | n20/D 1.508 | |
| Solubility | Soluble in water, Chloroform (Slightly), Dichloromethane (B109758) (Slightly), Methanol (B129727) (Slightly) | [5][7] |
| Physical Form | Colorless to light yellow clear liquid or solid | [3] |
Experimental Protocols
Synthesis of 1-(1-methylpiperidin-4-yl)piperazine
A common synthetic route to 1-(1-methylpiperidin-4-yl)piperazine involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by the deprotection of the Boc group. A detailed protocol is outlined below.
Step 1: Reductive Amination
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a reaction vessel and cool to 0 °C.
-
Add N-methylpiperazine to the solution.
-
Add a reducing agent, such as sodium triacetoxyborohydride, in batches.
-
Allow the reaction mixture to stir at room temperature for 16 hours.
-
Upon completion, cool the reaction solution to 0 °C.
-
Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate compound.[7][8]
Step 2: Deprotection of the Boc Group
-
Dissolve the intermediate compound (6.8 g) in methanol (50 mL).
-
At room temperature, add a saturated solution of hydrogen chloride in methanol (50 mL) dropwise.
-
Stir the mixture at room temperature for 2 hours, during which a white solid will precipitate.
-
Filter the solid, wash the filter cake with anhydrous methanol, and dry at 50 °C to obtain 1-methyl-4-(4-piperidinyl)piperazine hydrochloride (5.9 g).[8]
-
To obtain the free base, dissolve the hydrochloride salt in distilled water and basify with a 48% aqueous sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 1-(1-methylpiperidin-4-yl)piperazine.
Caption: Synthetic pathway for 1-(1-methylpiperidin-4-yl)piperazine.
As no specific signaling pathways involving "this compound" or its immediate analogs were identified in the provided search results, a corresponding diagram cannot be generated at this time. Further research into the pharmacological applications of this compound would be necessary to delineate its biological interactions.
References
- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Methylpiperidin-4-yl)piperazine [chembk.com]
- 6. 1-(1-methylpiperidin-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
"1-(Piperidin-4-ylmethyl)piperazine" purity and analysis
An In-depth Technical Guide to the Purity and Analysis of 1-(Piperidin-4-ylmethyl)piperazine
This guide provides a comprehensive overview of the analytical methodologies used to determine the purity and profile of this compound, a key building block in pharmaceutical synthesis. The document is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols and data interpretation guidelines.
Compound Profile
Chemical Structure: this compound IUPAC Name: 1-((Piperidin-4-yl)methyl)piperazine Molecular Formula: C₁₀H₂₁N₃ Molecular Weight: 183.30 g/mol CAS Number: 24643-46-9 (Note: This CAS number is often associated with the core structure, though variations exist).
The purity of this intermediate is critical as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Purity Specifications and Impurity Profile
Commercial suppliers typically offer this compound at high purity levels. The primary impurities are often related to the synthesis process, which commonly involves the reductive amination of piperidine-4-carbaldehyde (B112701) with piperazine.
Table 1: Typical Purity Specifications
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥97% , ≥98% | GC, HPLC |
| Appearance | Colorless to light yellow liquid or solid | Visual |
| Identity | Conforms to structure | ¹H NMR, MS |
Table 2: Potential Process-Related Impurities
| Impurity Name | Structure | Origin | Detection Method |
|---|---|---|---|
| Piperazine | C₄H₁₀N₂ | Unreacted starting material | GC-MS, HPLC |
| Piperidine-4-carbaldehyde | C₆H₁₁NO | Unreacted starting material | GC-MS (as derivative), LC-MS |
| Bis-adduct | 1,4-bis((piperidin-4-yl)methyl)piperazine | Over-reaction of piperazine | HPLC, LC-MS |
| N-formylpiperazine | C₅H₁₀N₂O | Side reaction with reducing agent (e.g., NaBH(OAc)₃/DMF) | HPLC, LC-MS |
Analytical Methodologies and Protocols
A multi-technique approach is essential for comprehensive analysis, combining chromatographic separation with spectroscopic identification.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC coupled with UV detection is a robust method for quantifying the main component and related substances. Due to the lack of a strong chromophore in the target molecule, low UV wavelength detection (e.g., 200-215 nm) is required, or derivatization can be employed for higher sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 30 50 35 90 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
dot
References
Unraveling the Physicochemical Profile of 1-(Piperidin-4-ylmethyl)piperazine: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the available physicochemical data for the compound 1-(Piperidin-4-ylmethyl)piperazine, with a primary focus on its solubility characteristics. This guide is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Core Compound Information
| Parameter | Details | Source |
| Chemical Name | This compound | N/A |
| Synonyms | PMP | [1][2] |
| CAS Number | 896055-17-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₁N₃ | [5] |
| Molecular Weight | 183.29 g/mol | [1][5] |
Solubility Profile of this compound
The compound is frequently identified as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are complex molecules that often present solubility challenges due to their high molecular weight and intricate structures. While this contextual information suggests that the solubility of PROTACs containing this linker is a critical consideration, it does not provide specific data for the linker itself.
Further investigation into related piperazine (B1678402) and piperidine (B6355638) structures does not allow for a direct quantitative extrapolation of solubility for the target compound.
Experimental Protocols
Detailed experimental protocols for the determination of the solubility of this compound have not been found in the reviewed literature. A general workflow for determining the solubility of a similar chemical entity is presented below. This is a representative methodology and would require specific adaptation and optimization for the compound .
Figure 1. A generalized experimental workflow for determining the kinetic solubility of a chemical compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in any biological signaling pathways as an independent agent. Its role appears to be primarily as a structural linker in more complex molecules, such as PROTACs, which are designed to induce the degradation of specific target proteins.[6][7][8][9] The biological effect of a PROTAC is determined by the warhead that binds to the target protein and the E3 ligase ligand, with the linker influencing the overall efficacy and pharmacokinetic properties.
The logical relationship of this compound within a PROTAC is illustrated in the following diagram.
Figure 2. The structural role of this compound as a linker in a PROTAC molecule.
Conclusion
This technical guide consolidates the currently available information on this compound. A significant data gap exists regarding its quantitative solubility. Researchers working with this compound are advised to perform their own solubility assessments using appropriate experimental methodologies. Its primary documented application is as a linker in the synthesis of PROTACs, and its physicochemical properties should be considered in the context of the final, larger molecule's characteristics.
References
- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. 896055-17-7_1-(Piperidin-4-ylmethyl)piperazineCAS号:896055-17-7_this compound【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties of 1-(Piperidin-4-ylmethyl)piperazine: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the physicochemical properties of "1-(Piperidin-4-ylmethyl)piperazine." Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide also furnishes information on its common synthetic precursor, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate, and outlines standardized experimental protocols for the determination of key physicochemical parameters.
Compound Identification and Structure
1.1. Target Compound: this compound
-
IUPAC Name: this compound
-
Chemical Structure:
-
Molecular Formula: C₁₀H₂₁N₃
-
Molecular Weight: 183.30 g/mol
-
Note: Extensive searches did not yield a specific CAS number or experimental physicochemical data for this compound.
1.2. Synthetic Precursor: tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
This compound is a common intermediate in the synthesis of this compound, where the tert-butoxycarbonyl (Boc) group is a protecting group on one of the piperazine (B1678402) nitrogens.
-
IUPAC Name: tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate[1]
-
Chemical Structure:
Quantitative Physicochemical Data
Table 1: Physicochemical Properties of tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉N₃O₂ | [3] |
| Molecular Weight | 283.41 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Purity | >98.0% (HPLC) | |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C |
Synthesis and Logical Relationships
The target compound, this compound, is typically obtained by the deprotection of its Boc-protected precursor. This is a standard procedure in organic synthesis.
References
An In-depth Technical Guide to the Solution Stability of 1-(Piperidin-4-ylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the stability of 1-(Piperidin-4-ylmethyl)piperazine based on the known chemical properties of its constituent piperidine (B6355638) and piperazine (B1678402) moieties. No specific experimental data for this compound was found in a comprehensive literature search. The experimental protocols and potential degradation pathways described herein are based on established methodologies for similar molecules and should be adapted and validated for the specific compound.
Introduction
This compound is a molecule incorporating both a piperidine and a piperazine ring. These saturated heterocyclic amines are common scaffolds in medicinal chemistry.[1] Understanding the solution stability of this compound is critical for the development of robust formulations, the definition of appropriate storage conditions, and the identification of potential degradants that could impact safety and efficacy.[2] This guide outlines the anticipated stability profile of this compound and provides a framework for its systematic evaluation through forced degradation studies.
Predicted Physicochemical Properties and Stability Profile
The structure of this compound, containing two basic nitrogen atoms, suggests that its solubility and stability will be pH-dependent. The piperidine and piperazine rings are generally stable, but can be susceptible to degradation under stress conditions such as strong acids or bases, oxidation, and high temperatures.[3][4]
-
pH-Dependent Stability: In acidic conditions (pH < pKa), the nitrogen atoms will be protonated, forming salts that are typically more water-soluble.[5] While salt formation can enhance stability, strongly acidic or basic conditions may promote degradation.[3][5]
-
Oxidative Stability: The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation.[3] Oxidizing agents can lead to the formation of N-oxides and other oxidative degradation products.
-
Thermal Stability: While the piperidine ring is relatively stable at room temperature, elevated temperatures can lead to decomposition, potentially through the cleavage of carbon-nitrogen bonds.[3] Studies on piperazine and its analogs have shown that thermal degradation can be significant at temperatures above 150°C.[6]
-
Photostability: Exposure to light, particularly UV radiation, can be a source of degradation for many pharmaceutical compounds. Photolytic degradation pathways should be investigated as part of a comprehensive stability assessment.
Potential Degradation Pathways
Based on the chemistry of piperidine and piperazine derivatives, the following degradation pathways for this compound can be postulated:
-
Oxidation: Formation of N-oxides at either the piperidine or piperazine nitrogen atoms. Ring-opening or the formation of hydroxylated derivatives are also possible.
-
Hydrolysis: While generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring cleavage, although this is less common for saturated heterocycles compared to other functional groups.
-
Thermal Degradation: At elevated temperatures, fragmentation of the molecule could occur, potentially leading to the cleavage of the bond between the two rings or the decomposition of the rings themselves.[3]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[7][8] A systematic approach involves subjecting a solution of this compound to various stress conditions.
4.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values (e.g., pH 2, 7, 9)
4.2. Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
4.3. Stress Conditions
The goal is to achieve 5-20% degradation of the parent compound.[7]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C and sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C and sample at the same time points as the acidic hydrolysis. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and sample at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven. Protect from light. Sample at appropriate time points.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be protected from light.
4.4. Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often effective.
-
Detection: UV detection at a suitable wavelength. If degradants lack a chromophore, mass spectrometry (MS) detection would be necessary.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Data Presentation
Quantitative data from the forced degradation studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradants Formed (Peak Area %) |
| 0.1 N HCl (60°C) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., DP1 (5.2%), DP2 (3.1%)] |
| 0.1 N NaOH (60°C) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., DP3 (8.9%)] |
| 3% H₂O₂ (RT) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., DP4 (12.5%)] |
| Thermal (60°C) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., Minor peaks observed] |
| Photolytic | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., No significant degradation] |
Table 2: Chromatographic Conditions for the Stability-Indicating Method
| Parameter | Condition |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM Ammonium Acetate (pH 3) |
| Mobile Phase B | Acetonitrile |
| Gradient | [Details of the gradient program] |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temperature | 30°C |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for the forced degradation study of this compound.
Conclusion
While specific stability data for this compound is not currently available in the public domain, a predictive assessment based on its chemical structure provides valuable guidance for its development. The compound is likely to be susceptible to degradation under oxidative and potentially strong acidic, basic, and thermal stress conditions. The provided experimental framework for a forced degradation study offers a robust starting point for a comprehensive stability assessment. The results of such a study will be crucial for developing a stable formulation and ensuring the quality and safety of any potential drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. isaacpub.org [isaacpub.org]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. semanticscholar.org [semanticscholar.org]
The Strategic Utility of 1-(Piperidin-4-ylmethyl)piperazine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical scaffold of 1-(piperidin-4-ylmethyl)piperazine has emerged as a valuable building block in contemporary medicinal chemistry, primarily driven by its advantageous structural and physicochemical properties. Its inherent conformational flexibility, coupled with the presence of multiple sites for chemical modification, has positioned it as a versatile component in the design of novel therapeutics. This technical guide provides an in-depth analysis of this compound, with a particular focus on its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will detail its synthesis, physicochemical characteristics, and its role in the design and biological activity of targeted protein degraders, exemplified by its incorporation in a potent Epidermal Growth Factor Receptor (EGFR) degrader.
Physicochemical Properties of this compound
This compound is a bifunctional molecule featuring a piperidine (B6355638) ring connected to a piperazine (B1678402) moiety via a methylene (B1212753) bridge. This structure imparts a unique combination of properties that are highly desirable in drug design.
| Property | Value | Source |
| Molecular Formula | C10H21N3 | |
| Molecular Weight | 183.29 g/mol | |
| Topological Polar Surface Area | 28.2 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| LogP (Predicted) | 0.8 |
The presence of both secondary and tertiary amines provides handles for straightforward chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The relatively low molecular weight and polar surface area contribute to favorable drug-like characteristics.
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of synthetic routes. A common and efficient method involves the reductive amination of a protected piperidine-4-carboxaldehyde with piperazine.
General Synthetic Protocol:
A typical synthesis involves a two-step process:
-
Reductive Amination: N-Boc-piperidine-4-carboxaldehyde is reacted with an excess of piperazine in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added to reduce the intermediate iminium ion to form the protected product, tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.
Synthetic workflow for this compound.
Application in PROTACs: A Case Study of an EGFR Degrader
A prominent application of this compound is its use as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The this compound scaffold serves as a versatile and effective linker, providing the appropriate length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
PROTAC EGFR Degrader 13
A notable example is "PROTAC EGFR degrader 13," which utilizes a derivative of this compound as its linker. This PROTAC is composed of:
-
An EGFR Ligand: Binds to the Epidermal Growth Factor Receptor.
-
An E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.
-
A Linker: Derived from this compound.
The structure of this PROTAC allows it to bring EGFR into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.
Methodological & Application
Application Notes and Protocols for "1-(Piperidin-4-ylmethyl)piperazine" as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
The "1-(Piperidin-4-ylmethyl)piperazine" moiety is a valuable building block for PROTAC linkers, offering a degree of rigidity that can be advantageous for optimizing the spatial orientation of the two ligands. This rigid structure can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation of the target protein. Furthermore, the piperazine (B1678402) and piperidine (B6355638) rings can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
These application notes provide an overview of the use of "this compound" as a PROTAC linker, including quantitative data for a known PROTAC utilizing this linker, detailed experimental protocols for the synthesis and evaluation of such PROTACs, and visualizations of relevant pathways and workflows.
Data Presentation
The following table summarizes the quantitative data for a PROTAC that incorporates the "this compound" linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ | Reference |
| PROTAC EGFR degrader-13 | EGFR | Pomalidomide (CRBN) | Ba/F3-TEL-EGFR-T790M-L858R-C797S | <0.1 µM | Not Reported | 15.6 nM | [1][2] |
Note: DC₅₀ (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved. IC₅₀ (half-maximal inhibitory concentration) is the concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Degradation
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: From Synthesis to Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using "this compound" Linker via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized POI ligand to one of the nitrogen atoms of the "this compound" linker, followed by coupling of an E3 ligase ligand to the other nitrogen.
Materials:
-
POI ligand with a carboxylic acid functional group
-
"this compound"
-
E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Stir plate and stir bars
-
Rotary evaporator
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Mono-Boc Protection of "this compound"
-
Dissolve "this compound" (1.0 eq) in DCM.
-
Add a solution of Boc-anhydride (1.0 eq) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography to obtain the mono-Boc protected linker.
Step 2: Coupling of POI Ligand to the Linker
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the mono-Boc protected "this compound" (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA. Co-evaporate with DCM several times.
Step 4: Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the deprotected intermediate from Step 3 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in Step 2.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the procedure to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system for chemiluminescence detection
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with various concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a PROTAC on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
PROTAC Treatment: Add 100 µL of medium containing serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is designed to detect the ubiquitination of a target protein in cells following PROTAC treatment.[3]
Materials:
-
Cell line expressing the target protein
-
Plasmids for expressing tagged-ubiquitin (e.g., HA-Ub or V5-Ub) (optional, for enhancing signal)
-
Transfection reagent (if using plasmids)
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (RIPA buffer with 1% SDS)
-
Dilution buffer (RIPA buffer without SDS)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Primary antibody against ubiquitin or the ubiquitin tag for Western blotting
-
Other reagents and equipment for Western blotting as listed in Protocol 2
Procedure:
-
Cell Culture and Transfection (Optional): Seed cells and, if desired, transfect with a plasmid encoding a tagged ubiquitin to increase the signal of ubiquitinated proteins.
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the PROTAC for a specified time (e.g., 1-4 hours). Add a proteasome inhibitor (e.g., 10-20 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow ubiquitinated proteins to accumulate.
-
Denaturing Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in denaturing lysis buffer (RIPA with 1% SDS).
-
Boil the lysate for 10 minutes to disrupt protein-protein interactions.
-
-
Lysate Dilution: Dilute the lysate 10-fold with dilution buffer (RIPA without SDS) to reduce the SDS concentration to 0.1%.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against the target protein and incubate overnight at 4°C with rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Pellet the beads by centrifugation and wash them three to five times with wash buffer (e.g., RIPA buffer with 0.1% SDS).
-
Elution: Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer to the beads and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against ubiquitin or the ubiquitin tag.
-
A ladder of high-molecular-weight bands above the expected size of the target protein indicates its ubiquitination.
-
References
Application Notes and Protocols for the Synthesis of PROTACs Utilizing "1-(Piperidin-4-ylmethyl)piperazine"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "1-(Piperidin-4-ylmethyl)piperazine" moiety as a linker component. This document outlines the rationale for using this particular linker, detailed synthetic protocols, methods for biological evaluation, and data interpretation.
Introduction to "this compound" in PROTAC Design
The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ubiquitin ligase. The "this compound" scaffold offers a semi-rigid structure that can aid in optimizing the distance and orientation between the warhead (targeting the protein of interest) and the E3 ligase ligand. The piperazine (B1678402) and piperidine (B6355638) rings can also enhance solubility and provide vectors for further chemical modification.
A notable example of a PROTAC employing this linker is the PROTAC EGFR degrader 13 (HY-158313) , which targets the Epidermal Growth Factor Receptor (EGFR) for degradation.
PROTAC Synthesis: A Modular Approach
The synthesis of PROTACs incorporating "this compound" typically follows a modular strategy, involving the separate synthesis of a warhead-linker intermediate and an E3 ligase-linker intermediate, followed by their conjugation. A common and effective method for the final coupling step is amide bond formation.
General Synthetic Scheme
The overall synthetic strategy can be visualized as the coupling of three key components: the protein of interest (POI) ligand (warhead), the "this compound" linker, and an E3 ligase ligand.
Caption: Modular assembly of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate
This protocol describes the synthesis of an intermediate where the E3 ligase ligand, pomalidomide (B1683931), is attached to a functionalized linker, preparing it for coupling with the warhead.
Materials:
-
Pomalidomide
-
Appropriate linker precursor with a reactive group
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve pomalidomide and the linker precursor in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired pomalidomide-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol outlines the final step of coupling the warhead, which contains a carboxylic acid moiety, with the amine group of the "this compound" linker that is attached to the E3 ligase ligand.
Materials:
-
Warhead with a carboxylic acid functional group
-
Pomalidomide-linker intermediate with a terminal amine
-
Anhydrous DMF
-
HATU
-
DIPEA
Procedure:
-
Dissolve the warhead in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the pomalidomide-linker intermediate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of PROTAC Activity
Protocol 3: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.
Caption: PROTAC-mediated degradation of EGFR and inhibition of downstream signaling.
By inducing the degradation of EGFR, this PROTAC effectively shuts down these oncogenic signaling cascades, leading to anti-proliferative effects in cancer cells harboring specific EGFR mutations.
Application Notes and Protocols: The Role of 1-(Piperidin-4-ylmethyl)piperazine in the Synthesis of EGFR Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. However, the efficacy of traditional EGFR inhibitors is often limited by the development of drug resistance. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative strategy to overcome inhibitor resistance by inducing the selective degradation of the target protein. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex, all of which are crucial for degradation efficiency. This document focuses on the application of "1-(Piperidin-4-ylmethyl)piperazine" as a versatile linker component in the synthesis of potent and selective EGFR degraders. Its rigid piperidine-piperazine scaffold can provide favorable physicochemical properties and spatial orientation for effective ternary complex formation.
Data Presentation
The following table summarizes the in vitro efficacy of representative EGFR degraders incorporating piperidine (B6355638)/piperazine-based linkers.
| Compound Name | EGFR Ligand | E3 Ligase Ligand | Linker Component | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| PROTAC EGFR degrader-13 | Gefitinib (B1684475) | Pomalidomide (B1683931) | This compound | Ba/F3-TEL-EGFR-T790M-L858R-C797S | < 100 | 15.6 | [1] |
| Gefitinib-based PROTAC 3 | Gefitinib | VHL | Piperazine-containing linker | HCC827 (exon 19 del) | 11.7 | - | [2] |
| Gefitinib-based PROTAC 3 | Gefitinib | VHL | Piperazine-containing linker | H3255 (L858R) | 22.3 | - | [2] |
| Compound 6 (MS39) | Gefitinib | VHL | Piperazine-containing linker | HCC-827 | 5.0 | - | [3] |
| Compound 6 (MS39) | Gefitinib | VHL | Piperazine-containing linker | H3255 | 3.3 | - | [3] |
| Compound 10 (MS154) | Gefitinib | Thalidomide | Piperazine-containing linker | HCC-827 | 11 | - | [3] |
| Compound 10 (MS154) | Gefitinib | Thalidomide | Piperazine-containing linker | H3255 | 25 | - | [3] |
Signaling Pathway and Mechanism of Action
EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. EGFR PROTACs induce the degradation of the EGFR protein, thereby inhibiting all downstream signaling.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
The mechanism of action for an EGFR PROTAC involves the formation of a ternary complex between the EGFR protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for an EGFR-targeting PROTAC.
Experimental Protocols
I. Synthesis of a Gefitinib-Based EGFR PROTAC with a this compound Linker
This protocol describes a representative synthesis of an EGFR degrader using gefitinib as the EGFR ligand, pomalidomide as the E3 ligase ligand, and a linker derived from this compound.
Caption: General workflow for the synthesis of a gefitinib-based EGFR PROTAC.
Step 1: Synthesis of Gefitinib-Piperazine Intermediate
-
Modification of Gefitinib: The synthesis starts with a gefitinib precursor where the morpholine (B109124) ring is replaced with a piperazine (B1678402) moiety. This can be achieved by reacting the appropriate chloroquinazoline precursor with an excess of piperazine.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Pomalidomide-Linker Arm
-
Functionalization of this compound: The primary amine of the piperidine or the secondary amine of the piperazine in this compound is protected (e.g., with a Boc group). The remaining secondary amine is then reacted with a suitable bifunctional linker precursor (e.g., a haloalkyl acid chloride or anhydride) to introduce a reactive handle for coupling with pomalidomide.
-
Coupling with Pomalidomide: The pomalidomide derivative, typically with an amino group, is coupled to the linker arm using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
-
Deprotection: The protecting group on the piperidine/piperazine nitrogen is removed under appropriate conditions (e.g., TFA in DCM for a Boc group) to yield the pomalidomide-linker arm with a free amine for the final coupling step.
Step 3: Final Coupling and Purification
-
Coupling Reaction: The gefitinib-piperazine intermediate is coupled with the pomalidomide-linker arm. This is typically an amide bond formation if the linker has a carboxylic acid group, or a nucleophilic substitution if the linker has a halide. For amide coupling, standard reagents like HATU or EDC with an amine base like DIPEA in a solvent like DMF are used.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Final Purification: Upon completion, the final PROTAC molecule is purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity. The structure and identity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
II. Protocol for Assessing EGFR Degradation by Western Blot
This protocol outlines the steps to evaluate the degradation of EGFR in cancer cell lines following treatment with an EGFR PROTAC.
Materials:
-
Cancer cell line expressing EGFR (e.g., HCC827, H1975)
-
Cell culture medium and supplements
-
EGFR PROTAC degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (for mechanistic studies)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with varying concentrations of the EGFR PROTAC degrader (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control. For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the corresponding β-actin band intensity. The percentage of EGFR degradation can be calculated relative to the vehicle-treated control. The DC50 value (concentration at which 50% degradation is observed) can be determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.
Conclusion
"this compound" serves as a valuable and versatile building block for the linker in the synthesis of EGFR-targeting PROTACs. The rigid and defined structure of this linker component can facilitate the optimal spatial arrangement of the EGFR and E3 ligase ligands, leading to the formation of a productive ternary complex and efficient degradation of the EGFR protein. The provided protocols offer a framework for the synthesis and evaluation of such degraders, which hold significant promise for overcoming resistance to conventional EGFR inhibitors in cancer therapy. Further optimization of the linker length and composition is a key aspect of developing highly potent and selective EGFR degraders for clinical applications.
References
Protocol for Coupling "1-(Piperidin-4-ylmethyl)piperazine" to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Application Notes
"1-(Piperidin-4-ylmethyl)piperazine" is a versatile bifunctional building block commonly employed in medicinal chemistry and drug discovery for the synthesis of complex molecules with therapeutic potential. Its structure features two key reactive sites: a secondary amine within the piperidine (B6355638) ring and a primary amine on the piperazine (B1678402) ring, offering multiple points for covalent modification. This allows for its conjugation to a variety of ligands, including small molecules, peptides, and other scaffolds, to modulate their pharmacokinetic and pharmacodynamic properties.
The choice of coupling strategy depends on the functional group present on the ligand. The two most common and effective methods for coupling "this compound" are amide bond formation with carboxylic acid-containing ligands and reductive amination with ligands bearing an aldehyde or ketone functionality.
Amide bond formation is a robust and widely used reaction that creates a stable amide linkage. This is typically achieved by activating the carboxylic acid of the ligand using a coupling agent, followed by nucleophilic attack from one of the amine groups of "this compound". The piperazine nitrogen is generally more nucleophilic and less sterically hindered, making it the more likely site of acylation.
Reductive amination provides an efficient means to form a carbon-nitrogen bond, resulting in a secondary or tertiary amine. This one-pot reaction involves the initial formation of an imine or enamine intermediate between the amine of the piperazine derivative and the carbonyl group of the ligand, which is then reduced in situ by a mild reducing agent.
The selection of the appropriate protocol is critical and should be guided by the specific characteristics of the ligand, including its stability to the reaction conditions and the desired final structure of the conjugate. Careful optimization of reaction parameters such as solvent, temperature, and stoichiometry is essential to achieve high yields and purity.
Experimental Protocols
Two primary protocols for the covalent coupling of "this compound" to a ligand are detailed below.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid-containing ligand to "this compound" using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as the coupling agent.
Materials:
-
"this compound"
-
Ligand with a carboxylic acid group
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) or Dichloromethane for extraction
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid ligand (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add "this compound" (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of amide conjugates.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (B8407120)
This protocol provides a general method for the coupling of an aldehyde or ketone-containing ligand to "this compound" via reductive amination.
Materials:
-
"this compound"
-
Ligand with an aldehyde or ketone group
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of "this compound" (1.0 equivalent) and the aldehyde or ketone ligand (1.0-1.2 equivalents) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 equivalents) if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine conjugate.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the coupling of piperazine derivatives. Please note that yields are highly dependent on the specific ligand and reaction conditions and should be optimized for each unique synthesis.
| Coupling Method | Ligand Functional Group | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |
| Amide Bond Formation | Carboxylic Acid | HATU, DIPEA | DMF, DCM | 70-95 | >95 | General protocol based on established amide coupling methodologies. |
| Carboxylic Acid | EDC, HOBt | DMF, DCM | 60-90 | >95 | Alternative common amide coupling method. | |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM, DCE | 60-85 | >95 | General protocol based on established reductive amination procedures. |
| Ketone (N-Boc-4-piperidinone) | Not specified, followed by deprotection | Methanol, DCM | 60[1] | Not specified | Synthesis of 1-methyl-4-(4-piperidinyl)piperazine, a structurally similar compound.[1] |
Signaling Pathway
The conjugates synthesized using "this compound" can be designed to interact with a multitude of biological targets. For instance, if the ligand is a known pharmacophore for a G-protein coupled receptor (GPCR), the resulting conjugate may act as an agonist or antagonist, modulating downstream signaling pathways.
Hypothetical GPCR Signaling Pathway Modulation:
References
Application Notes and Protocols: 1-(Piperidin-4-ylmethyl)piperazine for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The "1-(Piperidin-4-ylmethyl)piperazine" scaffold has garnered significant interest as a versatile and effective component in PROTAC linker design. Its rigid, yet conformationally flexible structure, coupled with the basicity of the piperazine (B1678402) nitrogen, can enhance aqueous solubility and facilitate favorable interactions within the ternary complex, ultimately leading to improved degradation efficiency.
These application notes provide a comprehensive overview of the utility of the this compound moiety in the design of potent and selective protein degraders. We present quantitative data from notable PROTACs employing this linker scaffold, detailed experimental protocols for their characterization, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of exemplary PROTACs that incorporate a piperidinylmethylpiperazine-like linker, demonstrating the utility of this scaffold in achieving potent protein degradation.
Table 1: In Vitro Degradation Efficacy of PROTACs with Piperidinylmethylpiperazine-like Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |
| ARV-471 (Vepdegestrant) | Estrogen Receptor α (ERα) | Cereblon (CRBN) | ER-positive breast cancer cells | ~1-2[1] | >90 | Western Blot |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | <1[2] | >95 | Western Blot |
Table 2: In Vivo Degradation and Antitumor Efficacy
| PROTAC | Target Protein | Model | Dosing | Target Degradation | Antitumor Efficacy |
| ARV-471 (Vepdegestrant) | Estrogen Receptor α (ERα) | ER+/HER2- advanced or metastatic breast cancer patients | 500 mg total daily dose | Up to 89%[3] | Clinical Benefit Rate (CBR) of 36.1%[3] |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | VCaP prostate cancer xenograft model | Not specified | Significant | Reduced tumor volume in enzalutamide-resistant models[4] |
Mandatory Visualization
Caption: Mechanism of Action of a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for the characterization of PROTACs.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous assay format.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor fluorophore-conjugated antibody against one tag (e.g., Terbium-anti-GST)
-
TR-FRET acceptor fluorophore-conjugated antibody against the other tag (e.g., AF488-anti-His)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged POI, tagged E3 ligase, donor- and acceptor-labeled antibodies, and a serial dilution of the PROTAC in assay buffer.
-
Assay Setup:
-
Add a fixed concentration of the POI and E3 ligase to the wells of a 384-well plate.
-
Add the serially diluted PROTAC compound to the wells.
-
Add the donor and acceptor antibodies to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binary and ternary binding affinities and kinetics of the PROTAC.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation: Immobilize either the POI or the E3 ligase onto the sensor chip surface.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD) between the PROTAC and the immobilized partner.
-
Inject a series of concentrations of the other protein partner (the one not immobilized) to measure its binary binding affinity to the immobilized protein (as a control).
-
-
Ternary Complex Analysis:
-
To measure the binding of the second protein partner to the pre-formed PROTAC-protein binary complex, inject a series of concentrations of the second protein partner mixed with a saturating concentration of the PROTAC.
-
The enhancement in binding response compared to the binary interaction indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary binding affinity. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.
-
Conclusion
The this compound scaffold is a valuable building block in the design of PROTACs for targeted protein degradation. As demonstrated by the potent in vitro and in vivo activity of clinical-stage degraders like ARV-471 and ARV-110, this linker moiety can contribute to favorable physicochemical properties and facilitate robust and efficient degradation of target proteins. The experimental protocols outlined in these application notes provide a framework for the comprehensive characterization of novel PROTACs incorporating this and similar linkers, enabling researchers to advance the development of this exciting new class of therapeutics.
References
Application Notes and Protocols for 1-(Piperidin-4-ylmethyl)piperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-(Piperidin-4-ylmethyl)piperazine is a heterocyclic molecule that incorporates both piperidine (B6355638) and piperazine (B1678402) rings. These two scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, offers low lipophilicity and the ability to modulate aqueous solubility and pharmacokinetic properties. Similarly, the piperidine ring is a common feature in many centrally acting agents.
While this compound itself is not extensively documented as a standalone therapeutic agent, it serves as a valuable chemical intermediate and a core structural motif for the synthesis of more complex molecules with diverse pharmacological activities. Derivatives incorporating this scaffold have been investigated for their potential in treating a range of conditions, including central nervous system (CNS) disorders, inflammatory diseases, and infectious agents.
These application notes provide an overview of the potential applications of the this compound scaffold in drug discovery, along with representative experimental protocols for the synthesis and biological evaluation of its derivatives.
Synthesis of Structurally Related Compounds
The synthesis of derivatives based on the this compound core can be achieved through various standard organic chemistry reactions. A common approach involves the reductive amination of a piperidin-4-yl-containing starting material with a suitable piperazine derivative.
General Protocol for Reductive Amination
A representative protocol for the synthesis of a related compound, 1-Methyl-4-(piperidin-4-yl)piperazine, involves the reaction of N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone.[1] This can be adapted for the synthesis of this compound derivatives.
Materials:
-
N-Boc-4-formylpiperidine
-
Piperazine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent
Procedure:
-
Dissolve N-Boc-4-formylpiperidine (1 equivalent) and piperazine (1.1 equivalents) in anhydrous DCM.
-
Add STAB (1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
Dissolve the crude intermediate in DCM and add an excess of TFA or a saturated solution of HCl in an appropriate solvent (e.g., dioxane, methanol).
-
Stir the mixture at room temperature for 2-4 hours to effect deprotection.
-
Concentrate the reaction mixture under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Potential Therapeutic Applications and Biological Evaluation
Derivatives of the this compound scaffold have been explored for a variety of therapeutic targets. The following sections outline some of these applications and provide representative protocols for their biological evaluation.
Central Nervous System (CNS) Disorders
The piperazine and piperidine moieties are prevalent in drugs targeting CNS disorders, including schizophrenia, depression, and anxiety. These scaffolds often serve as key pharmacophores for interacting with dopamine (B1211576) and serotonin (B10506) receptors.
Objective: To determine the binding affinity of test compounds for dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.
Principle: Radioligand binding assays are used to measure the affinity of a ligand for a receptor. A radiolabeled ligand with known affinity for the receptor is competed for binding with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Representative Protocol: Dopamine D2 Receptor Radioligand Binding Assay [2]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Test compounds (derivatives of this compound)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Test compound at various concentrations or buffer (for total binding)
-
Haloperidol (10 µM final concentration for non-specific binding)
-
[³H]-Spiperone (at a concentration near its Kd)
-
Membrane preparation
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Table 1: Representative Binding Affinities of Arylpiperazine Derivatives for Dopamine and Serotonin Receptors
| Compound | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) |
| Aripiprazole | 2,3-dichlorophenyl | 4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy | 0.34 | 3.4 |
| Olanzapine | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][2][3]benzodiazepine | - | 1.9 | 4.2 |
| Risperidone | 4-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-3-methyl-2,6-diazabicyclo[4.4.0]deca-1,3,5-trien-7-one | - | 3.8 | 0.16 |
Note: This table provides data for well-known drugs containing piperazine or piperidine moieties to illustrate the potential affinity ranges and is not specific to this compound derivatives.
Objective: To assess the in vivo efficacy of test compounds in animal models of CNS disorders.
Representative Protocol: Elevated Plus Maze (for anxiety)
Materials:
-
Mice or rats
-
Elevated Plus Maze apparatus
-
Test compound and vehicle
-
Automated tracking system
Procedure:
-
Acclimatize animals to the testing room.
-
Administer the test compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The biological effects of piperazine and piperidine derivatives are often mediated through their interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The following diagrams illustrate a simplified signaling pathway for a D2 receptor antagonist and a typical workflow for in vitro screening.
Caption: Simplified D2 Dopamine Receptor Signaling Pathway.
Caption: General Workflow for Drug Discovery.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates with potential applications across various therapeutic areas, particularly in the realm of central nervous system disorders. The inherent properties of the piperidine and piperazine rings provide a favorable foundation for developing compounds with desirable pharmacokinetic and pharmacodynamic profiles. The representative protocols and workflows presented here offer a framework for researchers to explore the potential of derivatives based on this versatile chemical scaffold. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective therapeutic agents.
References
Application Notes and Protocols for the Use of 1-(Piperidin-4-ylmethyl)piperazine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its role as a privileged structure in drug design. Its unique physicochemical properties, including aqueous solubility and basicity, along with its conformational flexibility, make it an invaluable building block for the synthesis of diverse compound libraries. This document provides detailed application notes and protocols for the utilization of a specific bifunctional scaffold, 1-(Piperidin-4-ylmethyl)piperazine , in the construction of combinatorial libraries for high-throughput screening and lead discovery.
The inherent structural features of this compound, possessing two secondary amine functionalities with distinct steric and electronic environments, allow for the generation of libraries with significant molecular diversity from a single, readily accessible starting material. These libraries have shown promise in identifying modulators of a wide range of biological targets, including G-protein coupled receptors (GPCRs), protein kinases, and ion channels, with potential therapeutic applications in oncology, central nervous system (CNS) disorders, and infectious diseases.
Data Presentation
The following table summarizes representative data from a hypothetical solution-phase parallel synthesis of a 96-member combinatorial library using this compound as the core scaffold. The library was constructed by reacting the scaffold with a diverse set of carboxylic acids and sulfonyl chlorides.
| Parameter | Result |
| Library Size | 96 unique compounds |
| Synthesis Scale | 10 mg per compound |
| Average Yield | 75% |
| Purity (LC-MS) | >90% for >80% of compounds |
| Confirmation (¹H NMR) | Consistent with expected structures |
| Solubility (in DMSO) | >10 mM for >95% of compounds |
Experimental Protocols
General Protocol for Solution-Phase Parallel Synthesis of a this compound Library
This protocol details the steps for the construction of a diverse library of amides and sulfonamides from the title scaffold.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
A diverse set of sulfonyl chlorides
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
LC-MS and ¹H NMR for analysis
Procedure:
-
Scaffold Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Reagent Plating:
-
In a 96-well deep-well plate, dispense 100 µL of the this compound stock solution into each well (20 µmol per well).
-
Prepare 0.22 M stock solutions of a diverse set of 8 carboxylic acids in anhydrous DMF.
-
Prepare 0.22 M stock solutions of a diverse set of 12 sulfonyl chlorides in anhydrous DCM.
-
-
Acylation Reaction (Amide Formation):
-
To the first 8 columns of the reaction block, add 100 µL of each of the 8 carboxylic acid stock solutions (22 µmol, 1.1 eq).
-
Add 100 µL of a 0.24 M solution of BOP reagent in DMF (24 µmol, 1.2 eq) to these wells.
-
Add 10 µL of DIPEA (58 µmol, 2.9 eq) to each of these wells.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Sulfonylation Reaction (Sulfonamide Formation):
-
To the remaining 4 columns of the reaction block, add 100 µL of each of the 12 sulfonyl chloride stock solutions (22 µmol, 1.1 eq).
-
Add 10 µL of DIPEA (58 µmol, 2.9 eq) to each of these wells.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, add 500 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction.
-
Extract each well with 500 µL of DCM three times.
-
Combine the organic layers in a new 96-well plate and concentrate to dryness using a centrifugal evaporator.
-
The resulting crude products can be further purified by preparative HPLC if necessary, though for many screening applications, the crude material may be of sufficient purity.
-
-
Analysis and Storage:
-
Analyze a representative selection of the library members by LC-MS and ¹H NMR to confirm identity and purity.
-
Dissolve the library compounds in DMSO to a final concentration of 10 mM and store at -20°C.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis of a combinatorial library using this compound.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Derivatives of the piperazine scaffold have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway: GPCR Signaling (e.g., Dopamine (B1211576) D2 Receptor)
The piperazine motif is a common feature in ligands targeting GPCRs, such as the dopamine D2 receptor, which is implicated in various neurological and psychiatric disorders.
Conclusion
This compound is a versatile and valuable scaffold for the construction of diverse combinatorial libraries. Its bifunctional nature allows for the introduction of a wide range of chemical functionalities, leading to libraries with broad chemical diversity and the potential for identifying novel modulators of various biological targets. The provided protocols and visualizations serve as a guide for researchers to effectively utilize this scaffold in their drug discovery efforts. The adaptability of the synthesis protocols to both solution-phase and solid-phase methodologies further enhances its utility in modern high-throughput chemistry.
Application Notes and Protocols for the Use of 1-(Piperidin-4-ylmethyl)piperazine in the Synthesis of E3 Ligase-Recruiting Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. The use of rigid linkers, such as those incorporating piperidine (B6355638) and piperazine (B1678402) motifs, has been shown to improve PROTAC properties by reducing conformational flexibility and enhancing solubility.[1][2] 1-(Piperidin-4-ylmethyl)piperazine is a versatile building block for the synthesis of such rigid linkers, offering a scaffold that can be readily incorporated into PROTAC design.[3]
These application notes provide a comprehensive overview of the synthesis and evaluation of E3 ligase-recruiting molecules utilizing this compound. Detailed protocols for key in vitro assays are provided to guide researchers in the characterization of their novel PROTACs.
Data Presentation
While specific quantitative data for PROTACs incorporating the exact this compound linker is not extensively available in the public domain, the following tables present illustrative data from PROTACs with structurally similar piperidine-piperazine linkers. This data serves to exemplify the typical performance metrics and structure-activity relationships (SAR) observed with this class of linkers.
Table 1: Illustrative In Vitro Degradation and Anti-proliferative Activity of a Representative Piperidine-Piperazine Linker-Containing PROTAC Targeting Protein X in Cancer Cell Line Y
| PROTAC Compound | Linker Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC-PP-1 | Ligand-linker-piperidine-piperazine-E3 Ligand | Protein X | Cancer Cell Line Y | 50 | >90 | 100 |
| Control-1 | (Warhead only) | Protein X | Cancer Cell Line Y | - | - | 500 |
| Control-2 | (Inactive Epimer) | Protein X | Cancer Cell Line Y | >1000 | <10 | >1000 |
Note: Data is hypothetical and for illustrative purposes only. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 is the concentration of the compound that inhibits 50% of cell growth.
Table 2: Illustrative Ternary Complex Formation and Binding Affinity Data
| Complex | Assay | Binding Affinity (Kd, nM) |
| PROTAC-PP-1 : E3 Ligase | SPR | 150 |
| PROTAC-PP-1 : Protein X | SPR | 200 |
| E3 Ligase : PROTAC-PP-1 : Protein X | TR-FRET | 25 |
Note: Data is hypothetical and for illustrative purposes only. SPR (Surface Plasmon Resonance) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are common biophysical assays to measure binding affinities.
Experimental Protocols
The following are detailed protocols for key experiments in the development and characterization of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for coupling a warhead (POI ligand) and an E3 ligase ligand using this compound as part of the linker.
Materials:
-
Warhead with a carboxylic acid functional group
-
This compound
-
E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC)
Step 1: Coupling of Warhead to the Piperidine Moiety
-
Dissolve the warhead (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.
Step 2: Coupling of the E3 Ligase Ligand to the Piperazine Moiety
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the purified warhead-linker intermediate from Step 1 (1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In-Cell Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well plates
-
PROTAC stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Incubate overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
This biophysical assay is used to measure the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein.
Materials:
-
Purified recombinant E3 ligase (e.g., His-tagged VHL or CRBN)
-
Purified recombinant target protein (e.g., GST-tagged POI)
-
Terbium-conjugated anti-His antibody
-
Fluorescently labeled anti-GST antibody (e.g., d2-labeled)
-
PROTAC compound
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, the His-tagged E3 ligase, and the terbium-conjugated anti-His antibody.
-
PROTAC Addition: Add serial dilutions of the PROTAC or a vehicle control.
-
Target Protein Addition: Add the GST-tagged target protein and the d2-labeled anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (d2).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 1-(Piperidin-4-ylmethyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-ylmethyl)piperazine. The following sections detail optimized reaction conditions, troubleshooting for common coupling reactions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound possesses two secondary amine functionalities with different steric environments and basicity, making it a versatile building block. The most common coupling reactions are:
-
Amide Coupling: Acylation of one of the piperazine (B1678402) nitrogens with a carboxylic acid to form an amide bond. This is a fundamental transformation in medicinal chemistry.[1][2]
-
Reductive Amination: Reaction with an aldehyde or ketone to form a new carbon-nitrogen bond, resulting in a tertiary amine.[3][4]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with an aryl or heteroaryl halide to form an N-aryl derivative.[5][6]
Q2: Which nitrogen atom on this compound is more reactive?
A2: The terminal nitrogen of the piperazine ring is generally more nucleophilic and less sterically hindered compared to the piperidine (B6355638) nitrogen. Therefore, in many coupling reactions, particularly acylation and alkylation, the reaction will preferentially occur at this position. However, reaction conditions can be optimized to influence selectivity.
Q3: How can I monitor the progress of my coupling reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[3][7] LC-MS is particularly useful as it provides information on the consumption of starting materials and the formation of the desired product, as well as the presence of any side products.[7][8]
Q4: My starting material is a salt (e.g., hydrochloride). Do I need to free-base it before the reaction?
A4: Yes, it is highly recommended to use the free base of this compound for most coupling reactions. The presence of acid will neutralize the amine, rendering it non-nucleophilic. You can typically perform a liquid-liquid extraction with a suitable base (e.g., NaOH, K₂CO₃) to obtain the free base before use.
Troubleshooting Guides
Method 1: Amide Coupling
Q: My amide coupling reaction is showing low or no yield. What are the potential causes and solutions?
A: Low yields in amide coupling reactions are common, especially with sterically hindered substrates. Here are some factors to consider:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If using a coupling reagent like HATU or HBTU, ensure it is fresh and added correctly.
-
Incorrect Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial to neutralize any acid formed during the reaction without competing with the primary amine.[9] Ensure an adequate amount of base is used (typically 2-3 equivalents).
-
Steric Hindrance: this compound can be considered a sterically demanding amine. For challenging couplings, consider using more potent coupling reagents or converting the carboxylic acid to a more reactive species like an acyl fluoride.[1][10][11]
-
Reaction Temperature: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields for sluggish reactions.
Decision Workflow for Troubleshooting Low-Yield Amide Coupling
Caption: A flowchart for diagnosing and solving low-yield amide coupling reactions.
Method 2: Reductive Amination
Q: My reductive amination is incomplete or stalling. What should I check?
A: Incomplete conversion in reductive amination is often related to the formation of the iminium ion intermediate or the activity of the reducing agent.
-
Imine/Iminium Formation: This step is often the rate-limiting one. It can be catalyzed by a small amount of acetic acid.[3] Ensure your solvent is anhydrous, as water can inhibit imine formation.
-
Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and effective reducing agent for this transformation.[3][12] Ensure it is added portion-wise to a stirred solution, as the reaction can be exothermic. Use fresh, high-quality STAB.
-
pH of the Reaction: The pH should be slightly acidic (around 5-6) to facilitate imine formation without protonating the amine starting material excessively.
Q: I am observing the formation of a di-alkylated side product. How can I improve selectivity?
A: Over-alkylation can occur if the newly formed product amine reacts further.
-
Stoichiometry: Use a slight excess of the amine (this compound) relative to the carbonyl compound.
-
Slow Addition: Adding the reducing agent slowly can help to minimize the concentration of the product in the presence of unreacted starting materials.
Method 3: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is giving a low yield. What are the critical parameters to optimize?
A: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[5][13]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For coupling with sterically hindered amines or less reactive aryl chlorides, bulky, electron-rich ligands such as XPhos or RuPhos are often required.[14][15] Using air-stable pre-catalysts can also improve reproducibility.[14]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄) are common choices.[14] The base must be anhydrous and soluble in the reaction solvent.
-
Solvent: Toluene (B28343) and dioxane are common solvents for these reactions.[14] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Inert Atmosphere: These reactions are sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[13]
Logical Workflow for Buchwald-Hartwig Optimization
Caption: A systematic approach to optimizing Buchwald-Hartwig reaction conditions.
Data Presentation
Table 1: Representative Conditions for Amide Coupling
| Coupling Reagent | Base (eq.) | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| HATU | DIPEA (2.5) | DMF | RT | 85-95 | Highly efficient, good for hindered substrates.[9] |
| HBTU/HOBt | DIPEA (2.5) | DMF/DCM | RT | 80-90 | A standard and reliable method.[16] |
| EDC/Oxyma | DIPEA (2.0) | DCM | RT | 75-85 | Good for preventing racemization.[9] |
| Acyl Chloride | TEA (2.0) | DCM | 0 to RT | 70-90 | Requires conversion of acid to acyl chloride first.[17] |
Yields are representative and can vary based on the specific carboxylic acid used.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 80-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 75-90 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 85-98 |
Yields are based on couplings with typical aryl bromides and may vary.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).[9]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in the same solvent.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (0.1 eq.).[3]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq.).[14]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add a solution of this compound (1.2 eq.) in the same solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Overcoming Solubility Challenges with 1-(Piperidin-4-ylmethyl)piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-(Piperidin-4-ylmethyl)piperazine and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: The this compound scaffold contains two basic nitrogen atoms within the piperidine (B6355638) and piperazine (B1678402) rings. While these nitrogen atoms can be protonated to form more water-soluble salts, the overall solubility of the molecule is highly dependent on the physicochemical properties of its substituents. Large, nonpolar, or crystalline substituents can significantly decrease aqueous solubility, leading to challenges in formulation and in vitro assays.
Q2: What is the first step I should take to address the low solubility of my compound?
A2: The initial step should always be a thorough characterization of your compound's physicochemical properties. This includes determining its intrinsic solubility, pKa, and pH-solubility profile. Since this compound derivatives are basic, their solubility is expected to be highly pH-dependent.
Q3: How does pH affect the solubility of these basic compounds?
A3: In acidic conditions (pH < pKa), the nitrogen atoms in the piperidine and piperazine rings will be protonated, forming cationic species. These charged species are generally more soluble in aqueous media.[1] Conversely, in basic conditions (pH > pKa), the compound will exist predominantly in its neutral, free base form, which is typically less soluble in water but more soluble in organic solvents.[1] Therefore, lowering the pH of the aqueous solution can significantly enhance the solubility of your derivative.
Q4: What are the most common strategies to improve the aqueous solubility of my this compound derivative?
A4: Several effective strategies can be employed:
-
pH Adjustment: Lowering the pH of the formulation to favor the more soluble protonated form of the molecule.[1]
-
Salt Formation: Creating a salt of your compound with a pharmaceutically acceptable acid can dramatically improve its solubility and dissolution rate.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) can increase the solubility of lipophilic compounds.[2][3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous, high-energy state.[2][4][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of your molecule, thereby increasing its apparent aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving common solubility issues encountered during experiments with this compound derivatives.
Issue 1: Compound precipitates when transitioning from an organic stock solution to an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit: The final concentration in the aqueous buffer is higher than the compound's intrinsic solubility. | 1. Decrease Final Concentration: Reduce the final concentration of your compound in the aqueous medium. 2. Increase Co-solvent Percentage: If your experimental system allows, increase the final percentage of the organic co-solvent (e.g., DMSO). Be cautious of potential solvent toxicity in cell-based assays.[6] 3. pH Modification: Use a buffer with a lower pH to increase the solubility of your basic compound. |
| Rapid Solvent Exchange: Adding the organic stock solution too quickly to the aqueous buffer can cause localized high concentrations and immediate precipitation. | 1. Slow, Dropwise Addition: Add the stock solution to the aqueous buffer slowly and dropwise while vigorously vortexing or stirring.[6] 2. Stepwise Dilution: Perform serial dilutions of your stock solution in the aqueous buffer to gradually decrease the organic solvent concentration. |
| Incorrect pH of the Final Solution: The final pH of the solution is not optimal for keeping the basic compound protonated and dissolved. | 1. Verify Final pH: Measure the pH of your final solution after adding the compound. 2. Use a Stronger Buffer: Employ a buffer with a higher buffering capacity to maintain the desired pH. |
Issue 2: Low and inconsistent results in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Undissolved Compound: The compound is not fully dissolved in the assay medium, leading to an underestimation of its true activity. | 1. Visual Inspection: Before starting the assay, visually inspect the solution for any signs of precipitation or cloudiness.[6] 2. Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which your compound precipitates under the assay conditions. 3. Employ Solubilization Techniques: Utilize one of the solubility enhancement strategies mentioned in the FAQs, such as pH adjustment or the use of co-solvents. |
| Compound Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and tubes. 2. Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween 20) can help prevent adsorption. |
Quantitative Data: Solubility of Structurally Related Compounds
While specific quantitative solubility data for "this compound" and its derivatives are not widely available in the public domain, the following table provides solubility information for structurally related compounds to serve as a reference.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| N-Methylpiperidine | Water | 20 | Miscible | [3] |
| 1-Benzyl-4-methylpiperazine | Water | - | Insoluble | [7] |
| 1-Benzyl-4-methylpiperazine | Methanol | - | Soluble | [7] |
| 1-Benzyl-4-methylpiperazine (hydrochloride) | PBS (pH 7.2) | - | 10 mg/mL | [8] |
| 1-Benzyl-4-methylpiperazine (hydrochloride) | DMSO | - | 30 mg/mL | [8] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to determine the solubility of a basic compound at different pH values.
Materials:
-
Your this compound derivative
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 9)
-
Vortex mixer
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of your compound to separate vials containing each of the different pH buffers.
-
Cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µM) against the pH to generate a pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to use a co-solvent to improve the solubility of your compound for in vitro experiments.
Materials:
-
Your this compound derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Warm the aqueous buffer to the desired experimental temperature.
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final compound concentration or slightly increase the final DMSO percentage (if permissible for your experiment).
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method can be used to prepare a solid dispersion of your compound in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Your this compound derivative
-
A hydrophilic polymer (e.g., PVP K30, HPMC)
-
A common volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or a simple evaporation dish in a fume hood
-
Mortar and pestle
Procedure:
-
Dissolve both your compound and the hydrophilic polymer in a suitable common organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).[9]
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood until a solid film or mass is formed.[2][4][5]
-
Further dry the solid mass under vacuum to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.[4][5]
-
The resulting powder can then be used for dissolution studies or formulated into solid dosage forms.
Visualizations
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with basic compounds.
Potential Signaling Pathway Involvement
Many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) receptors. The diagram below illustrates a simplified signaling pathway for a D2 dopamine receptor antagonist, a class of drugs where the piperazine moiety is often found.
Caption: Simplified dopamine D2 receptor antagonist signaling pathway.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. caymanchem.com [caymanchem.com]
- 9. ijpcbs.com [ijpcbs.com]
Common side reactions with "1-(Piperidin-4-ylmethyl)piperazine" in synthesis
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-ylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two most prevalent methods for the synthesis of this compound are:
-
N-Alkylation of Piperazine (B1678402): This involves the reaction of piperazine (or a mono-protected derivative) with a 4-(halomethyl)piperidine derivative.
-
Reductive Amination: This method consists of the reaction between piperazine (or a mono-protected derivative) and a piperidine-4-carbaldehyde (B112701) derivative in the presence of a reducing agent.
Q2: What is the primary side reaction of concern when using N-alkylation to synthesize this compound?
The most common side reaction is the dialkylation of piperazine , leading to the formation of 1,4-bis(piperidin-4-ylmethyl)piperazine. This occurs because the initial mono-alkylated product, this compound, is still nucleophilic and can react with another molecule of the alkylating agent.
Q3: How can I minimize the formation of the dialkylated byproduct in an N-alkylation reaction?
Several strategies can be employed to favor mono-alkylation:
-
Use of a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the alkylating agent statistically favors the formation of the mono-substituted product.
-
Slow Addition of the Alkylating Agent: Adding the 4-(halomethyl)piperidine derivative dropwise to the piperazine solution at a controlled temperature can help maintain a high effective concentration of piperazine and reduce the chance of the mono-alkylated product reacting further.
-
Use of a Mono-protected Piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method to ensure mono-alkylation. The protecting group can be removed in a subsequent step.
Q4: What are the advantages of using reductive amination over N-alkylation?
Reductive amination offers a key advantage in preventing over-alkylation. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. This pathway inherently avoids the formation of quaternary ammonium (B1175870) salts and often leads to cleaner reaction profiles with higher yields of the desired mono-substituted product.
Q5: Which reducing agents are commonly used for the reductive amination to form this compound?
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used reducing agent for this transformation. It is mild, selective for the reduction of the iminium ion in the presence of the aldehyde, and generally provides high yields. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and the fact that it does not generate toxic cyanide byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Significant Dialkylation Product in N-Alkylation
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the mass of 1,4-bis(piperidin-4-ylmethyl)piperazine.
-
The isolated yield of the desired mono-alkylated product is low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Excess of Piperazine | Increase the molar ratio of piperazine to the alkylating agent. A ratio of 5:1 to 10:1 is recommended. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly and dropwise to the reaction mixture, preferably at a lower temperature (e.g., 0-10 °C) to control the reaction rate. |
| High Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of the second alkylation. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. |
| High Reactivity of Mono-alkylated Product | Consider using a mono-protected piperazine, such as N-Boc-piperazine, to prevent dialkylation. The Boc group can be efficiently removed with an acid like TFA or HCl in a subsequent step. |
Problem 2: Incomplete Reaction or Low Yield in Reductive Amination
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted piperidine-4-carbaldehyde and/or piperazine starting material.
-
The isolated yield of the desired product is poor.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction is performed in a suitable solvent that facilitates imine formation, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The addition of a catalytic amount of a weak acid, like acetic acid, can promote the formation of the iminium ion intermediate. |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive. Ensure all reagents and solvents are anhydrous. Add the reducing agent portion-wise to the reaction mixture. |
| Steric Hindrance | If using bulky N-substituted piperidine (B6355638) or piperazine derivatives, the reaction may require longer reaction times or slightly elevated temperatures. Monitor the reaction progress closely. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure complete conversion of the iminium ion intermediate. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via N-Alkylation of N-Boc-piperazine
Step 1: N-alkylation of N-Boc-piperazine
-
Dissolve N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF.
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Add the desired 4-(halomethyl)piperidine derivative (e.g., 1-Boc-4-(chloromethyl)piperidine) (1.1 eq).
-
Stir the mixture at room temperature or elevate the temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate and purify the residue by column chromatography to yield N-Boc-1-(piperidin-4-ylmethyl)piperazine.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified N-Boc-1-(piperidin-4-ylmethyl)piperazine in a suitable solvent like dichloromethane (DCM).
-
Add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Evaporate the solvent to yield the salt of this compound.
-
The free base can be obtained by neutralization with a suitable base and extraction.
Key Experiment 2: Synthesis of this compound via Reductive Amination
-
To a solution of N-Boc-piperazine (1.0 eq) and 1-Boc-piperidine-4-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
-
The Boc protecting groups can be removed as described in the N-alkylation protocol.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for N-alkylation side reactions.
"1-(Piperidin-4-ylmethyl)piperazine" linker cleavage or degradation issues
Welcome to the technical support center for the 1-(Piperidin-4-ylmethyl)piperazine linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this linker.
Frequently Asked Questions (FAQs)
General Properties and Stability
Q1: What is the primary application of the "this compound" moiety in drug development?
A1: The "this compound" structure is primarily used as a linker in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] In these applications, it covalently connects a targeting moiety (e.g., a monoclonal antibody or a small molecule ligand for a protein of interest) to a functional moiety (e.g., a cytotoxic payload or an E3 ligase ligand).[3][4] The piperazine (B1678402) and piperidine (B6355638) rings are often incorporated to add rigidity to the linker and can improve aqueous solubility.[3][5][6]
Q2: What are the key stability considerations for conjugates containing this linker?
A2: The stability of the linker is critical for the efficacy and safety of the entire conjugate.[7][8] Key considerations include:
-
Systemic Stability: The linker must be sufficiently stable in circulation to prevent premature cleavage and off-target toxicity of the payload or functional moiety.[9]
-
Target-Site Lability: For cleavable designs, the linker should be efficiently cleaved at the target site (e.g., within the tumor microenvironment or inside a specific cell type) to release the active component.
-
Metabolic Stability: The linker should resist metabolic degradation by enzymes present in plasma or other tissues. Linking a piperazine ring via an amide bond is one strategy that may help prevent N-dealkylation.[3][10]
-
Physicochemical Stability: The protonation state of the piperazine moiety, influenced by the local pH and adjacent chemical groups, can affect the linker's properties, including solubility and interaction with its environment.[5][11]
Q3: Is the "this compound" linker considered cleavable or non-cleavable?
A3: The "this compound" structure itself does not contain a classically cleavable functional group (like a hydrazone, disulfide, or specific peptide sequence). Therefore, it is typically considered a non-cleavable linker.[4] Cleavage of the conjugate would likely rely on the degradation of the entire antibody or protein ligand, for instance, within the lysosome, to release the payload with the linker or a fragment of it still attached.[12] However, the overall stability can be influenced by the functional groups used to attach it to the rest of the molecule.
Troubleshooting Common Issues
Q4: My conjugate is showing signs of premature degradation or cleavage in an in vitro plasma stability assay. What are the potential causes?
A4: Premature degradation of a conjugate with a typically stable linker like this can be due to several factors:
-
Enzymatic Degradation: While the core structure is robust, plasma esterases or proteases could potentially cleave labile bonds (e.g., esters, amides) used to attach the linker to the antibody or payload.
-
Chemical Instability: Depending on the complete structure, certain pH-sensitive or chemically reactive groups elsewhere in the molecule could be the source of instability.
-
Assay Conditions: Ensure that the assay conditions (e.g., temperature, buffer composition) are appropriate and have not introduced artifacts. It is crucial to run a control with a known stable conjugate if available.[9]
Q5: I am not observing the expected biological activity from my conjugate, suggesting the payload is not being effectively released. What should I investigate?
A5: If payload release is a suspected issue with a non-cleavable linker, consider the following:
-
Cellular Internalization: Is the conjugate being efficiently internalized by the target cells? Use an antibody internalization assay to confirm uptake.
-
Lysosomal Trafficking and Degradation: For ADCs, the entire conjugate must be trafficked to the lysosome where the antibody is degraded, releasing the linker-payload complex. Investigate if this pathway is functioning as expected.[12]
-
Activity of the Linker-Payload Metabolite: After proteolytic degradation of the antibody, the payload is released with the linker (or a portion of it) attached. It is critical that this resulting metabolite retains its cytotoxic or functional activity. The piperidine and piperazine rings may impact the ability of the released payload to bind to its intracellular target.
Q6: What analytical methods are recommended for monitoring the stability and integrity of my conjugate?
A6: A multi-pronged approach is recommended to assess conjugate stability:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to monitor the intact conjugate, measure the drug-to-antibody ratio (DAR) over time, and identify degradation products or free payload.[9][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the total antibody and the conjugated antibody, providing insight into linker stability.[7][8]
-
Size Exclusion Chromatography (SEC): SEC can be used to detect aggregation or fragmentation of the conjugate.[13]
-
Tandem Mass Spectrometry (MS/MS): This can be used to characterize the specific sites of cleavage or modification on the conjugate.[14]
Quantitative Data Summary
| Time Point (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) | % Intact ADC (Cyno Plasma) |
| 0 | 100 | 100 | 100 |
| 6 | 98.5 | 97.2 | 99.1 |
| 24 | 95.1 | 92.5 | 96.8 |
| 48 | 91.3 | 88.1 | 94.2 |
| 96 | 85.4 | 81.7 | 90.5 |
| 168 | 77.9 | 72.3 | 84.6 |
| Note: This data is for illustrative purposes only and does not represent actual experimental results for the "this compound" linker. |
Experimental Protocols and Visualizations
General PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC, where the "this compound" could function as the linker.
Caption: General mechanism of action for a PROTAC molecule.
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a generalized method for assessing the stability of a conjugate in plasma.[9]
Objective: To determine the stability of a conjugate over time by measuring the amount of intact molecule.
Materials:
-
Test conjugate (e.g., ADC)
-
Control conjugate (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS)
-
Reagents for sample processing (e.g., affinity capture beads, quenching solutions)
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Dilute the test conjugate to a final concentration (e.g., 50-100 µg/mL) in pre-warmed plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately quench the reaction by placing the aliquot on ice or by adding a quenching solution to stop enzymatic activity.
-
Sample Cleanup: Process the samples to remove plasma proteins. This can be done via protein precipitation, solid-phase extraction, or affinity capture of the conjugate.
-
Analysis: Analyze the samples using an appropriate analytical method, such as LC-MS, to determine the concentration of the intact conjugate or the average Drug-to-Antibody Ratio (DAR).
-
Data Analysis: Plot the percentage of intact conjugate or average DAR against time. Calculate the half-life (t½) of the conjugate in plasma.
Caption: Experimental workflow for an in vitro plasma stability assay.
Troubleshooting Guide: Unexpected Linker Cleavage
Use this decision tree to troubleshoot potential causes of unexpected linker cleavage or conjugate degradation.
Caption: Troubleshooting decision tree for unexpected conjugate degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. scispace.com [scispace.com]
- 6. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 14. Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PROTAC Efficacy with a "1-(Piperidin-4-ylmethyl)piperazine" Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Proteolysis Targeting Chimeras (PROTACs) that incorporate a "1-(Piperidin-4-ylmethyl)piperazine" linker.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a "this compound" linker in my PROTAC?
The inclusion of piperidine (B6355638) and piperazine (B1678402) rings in a PROTAC linker, such as "this compound," can offer several advantages. These cyclic structures impart rigidity to the linker, which can help to properly orient the target protein and the E3 ligase for efficient ternary complex formation.[1][][][4] The presence of the basic nitrogen atoms in the piperazine and piperidine moieties can also improve the aqueous solubility and cell permeability of the PROTAC molecule.[1][5][6][7]
Q2: My PROTAC with the "this compound" linker shows low or no degradation of the target protein. What are the possible causes?
Several factors could contribute to poor degradation efficacy. These can be broadly categorized as issues with:
-
Compound Integrity and Properties: The stability of your PROTAC in the experimental medium or poor cell permeability.[8][9]
-
Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase within the cell.[8]
-
Ternary Complex Formation: Even with binary target engagement, the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) might be inefficient.[8][9][10]
-
Ubiquitination and Proteasomal Degradation: The ternary complex may form, but the subsequent ubiquitination of the target protein or its degradation by the proteasome could be impaired.[8][11]
Below is a general workflow to begin troubleshooting this issue.
Q3: How can the "this compound" linker specifically impact my PROTAC's cell permeability?
The "this compound" linker introduces basic nitrogen atoms, which can be protonated at physiological pH. This can increase the hydrophilicity of the PROTAC, potentially improving its solubility.[5][6][7] However, a high degree of protonation might also hinder passive diffusion across the cell membrane. The rigidity of the piperidine and piperazine rings can also influence the overall conformation of the PROTAC, which in turn affects its ability to permeate the cell membrane.[1][]
Q4: I'm observing a "hook effect" with my PROTAC. Could the linker be involved?
The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is a common phenomenon.[12][13][14] It arises from the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) that predominate at high concentrations and prevent the formation of the productive ternary complex.[12][13] While the linker is a critical determinant of ternary complex geometry and stability, the hook effect is primarily driven by the thermodynamics of binary versus ternary complex formation.[15][16] However, a linker that does not optimally orient the binding partners could exacerbate the hook effect by failing to provide strong positive cooperativity in ternary complex formation.
Troubleshooting Guides
Problem 1: Poor or Inconsistent Target Degradation
-
Possible Cause: Suboptimal physicochemical properties of the PROTAC due to the linker.
-
Troubleshooting Steps:
-
Assess Compound Stability: Incubate the PROTAC in your cell culture medium for the duration of your experiment and analyze its integrity by LC-MS.
-
Evaluate Cell Permeability: Perform a cell permeability assay to determine if your PROTAC is efficiently entering the cells.
-
Problem 2: Confirmed Target Engagement but No Degradation
-
Possible Cause: Inefficient formation of a stable and productive ternary complex. The rigidity of the "this compound" linker may impose conformational constraints that are not ideal for the specific target and E3 ligase pair.
-
Troubleshooting Steps:
-
Ternary Complex Formation Assay: Perform a co-immunoprecipitation (Co-IP) or a biophysical assay like Surface Plasmon Resonance (SPR) or Förster Resonance Energy Transfer (FRET) to directly assess the formation of the ternary complex.[17][18][19]
-
In-Cell Ubiquitination Assay: Determine if the target protein is being ubiquitinated in the presence of your PROTAC. An accumulation of ubiquitinated target protein upon treatment with a proteasome inhibitor (e.g., MG132) would suggest that the ternary complex is productive.[11][20]
-
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of your PROTAC.[1][21][22]
-
Principle: Measures the diffusion of the PROTAC from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
-
Methodology:
-
Prepare a stock solution of your PROTAC in a suitable solvent (e.g., DMSO).
-
Coat the filter of a 96-well donor plate with a solution of lipids in a volatile solvent and allow the solvent to evaporate.
-
Fill the acceptor wells of a 96-well plate with buffer.
-
Add your PROTAC, diluted in buffer, to the donor wells.
-
Place the donor plate on top of the acceptor plate and incubate.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Table 1: Representative PAMPA Data for PROTACs with Varying Permeability
| Compound | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Permeability Class |
| PROTAC A | 0.5 | Low |
| PROTAC B | 2.5 | Moderate |
| PROTAC C | 12.0 | High |
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique can verify the formation of the ternary complex within a cellular context.[20]
-
Methodology:
-
Treat cells with your PROTAC at the desired concentration and for an appropriate duration. Include vehicle-treated cells as a negative control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with an antibody specific to your target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting, probing for the target protein, the E3 ligase, and a loading control. The presence of all three components in the PROTAC-treated sample indicates ternary complex formation.
-
3. Western Blot for Target Degradation
This is the most common method to quantify the extent of target protein degradation.[11][14]
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of your PROTAC for a set time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Table 2: Example Western Blot Quantification Data
| PROTAC Conc. (nM) | Target Protein Level (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 25 |
| 10000 | 60 |
This data is representative of a PROTAC exhibiting a hook effect.
Signaling Pathway and Linker Structure
References
- 1. tandfonline.com [tandfonline.com]
- 4. chempep.com [chempep.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Modifying 1-(Piperidin-4-ylmethyl)piperazine for Improved Pharmacokinetic Properties
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing the pharmacokinetic (PK) properties of compounds containing the "1-(Piperidin-4-ylmethyl)piperazine" scaffold. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic liabilities associated with the piperidine (B6355638) and piperazine (B1678402) moieties in this scaffold?
A1: Both piperidine and piperazine rings are "privileged structures" in medicinal chemistry, often conferring favorable properties like aqueous solubility.[1][2] However, they also present common PK challenges:
-
High Metabolic Turnover: The piperidine and piperazine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[3][4] Common metabolic pathways include N-dealkylation, ring hydroxylation, and oxidation of carbons alpha to the nitrogen atoms.[5][6] This can lead to high intrinsic clearance and low oral bioavailability.
-
P-glycoprotein (P-gp) Efflux: Both heterocycles can be recognized by efflux transporters like P-gp, which actively pump the compound out of intestinal cells back into the gut lumen, reducing net absorption.[3][7]
-
Basicity and Phospholipidosis: The basic nitrogen atoms can lead to interactions with acidic phospholipids, which can be a consideration in long-term toxicity studies.[1]
Q2: How can I strategically block metabolic "hotspots" on the scaffold?
A2: Identifying and blocking sites of metabolism is a key strategy to improve metabolic stability.
-
Fluorination: Introducing fluorine atoms, particularly at carbons adjacent to the nitrogen atoms, can block oxidative metabolism at those sites due to the high strength of the C-F bond.[8][9] However, this can also increase lipophilicity and sometimes lead to alternative, less desirable metabolic pathways.[10][11]
-
Alkylation: Introducing a small alkyl group (e.g., methyl) on a metabolically active carbon can sterically hinder the approach of metabolizing enzymes.[6]
-
Bioisosteric Replacement: In some cases, replacing a part of the scaffold with a bioisostere (a group with similar physical or chemical properties) can improve stability. For instance, exploring bicyclic analogs of piperidine or piperazine can sometimes reduce metabolic clearance.[12][13]
Q3: What modifications can be made to the piperazine nitrogen (N1') to improve properties?
A3: The external nitrogen of the piperazine ring is a common site for modification to tune PK and pharmacodynamic (PD) properties.
-
Alkyl Groups: Modifying the N-alkyl substituent can significantly impact lipophilicity, membrane permeability, and receptor binding.[14][15] For example, increasing the size of the alkyl group can increase lipophilicity, potentially improving permeability but also increasing metabolic clearance.
-
Electron-Withdrawing Groups: Adding an electron-withdrawing group (e.g., an amide) to the piperazine nitrogen can decrease its basicity. This can reduce off-target ion channel (e.g., hERG) activity and may alter metabolic profiles.[6]
Q4: My compound has low oral bioavailability. How do I troubleshoot the cause?
A4: Low oral bioavailability (F%) can be due to poor absorption, high first-pass metabolism, or both. A systematic approach is needed:
-
Assess Solubility: Determine the kinetic solubility in buffers at different pH values (e.g., pH 2.0, 6.8). Poor solubility is a common first hurdle.[16]
-
Evaluate Permeability: Use an in vitro Caco-2 permeability assay. This will tell you if the compound can cross the intestinal epithelium and if it is a substrate for efflux pumps like P-gp.[7][17]
-
Measure Metabolic Stability: Conduct an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes.[18][19] High clearance in this assay points to rapid first-pass metabolism.[3]
By diagnosing the primary cause (solubility, permeability, or metabolism), you can apply more targeted optimization strategies.
Troubleshooting Guides
Problem 1: High Intrinsic Clearance in Human Liver Microsome (HLM) Assay
-
Symptom: The compound disappears rapidly (e.g., half-life < 15 minutes) in the HLM assay, predicting high in vivo clearance.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting / Solution | Rationale |
| Oxidation of Piperidine/Piperazine Ring | Perform a metabolite identification (MetID) study to pinpoint the exact site of oxidation. | Knowing the "hotspot" allows for targeted chemical modification. |
| Introduce a fluorine or methyl group at the identified metabolic hotspot.[20] | This modification can "shield" the susceptible position from CYP enzymes. | |
| N-dealkylation | Modify the alkyl group on the piperazine nitrogen. For example, introduce steric bulk near the nitrogen. | This can hinder the enzyme's access to the C-N bond targeted for cleavage.[21] |
| Replace the N-alkyl group with a more stable functional group, such as an N-aryl or N-acyl group. | These groups are generally less prone to N-dealkylation than simple alkyl chains. |
Problem 2: Low Permeability and/or High Efflux in Caco-2 Assay
-
Symptom: The apparent permeability (Papp A-B) is low (<1 x 10⁻⁶ cm/s), and/or the efflux ratio (Papp B-A / Papp A-B) is high (>2).[17]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting / Solution | Rationale |
| Low Passive Permeability | Increase the lipophilicity (logD) of the molecule by adding non-polar substituents. | Increased lipophilicity (within an optimal range) often enhances passive diffusion across cell membranes.[3] |
| Explore prodrug strategies to temporarily mask polar functional groups.[7] | A more lipophilic prodrug can cross the membrane before being converted to the active, more polar parent drug inside the cell. | |
| Active Efflux (P-gp Substrate) | Co-administer the compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.[22] | A significant increase in Papp (A-B) in the presence of the inhibitor confirms P-gp mediated efflux. |
| Perform structural modifications to disrupt P-gp recognition. This can involve altering hydrogen bonding patterns or reducing the number of rotatable bonds. | Reducing the compound's affinity for the P-gp transporter can decrease active efflux.[23] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Data for Modified Analogs
This table illustrates how structural modifications to a parent scaffold (Molecule A) can impact key pharmacokinetic parameters.
| Molecule ID | Modification | HLM Stability (t½, min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Rat Oral Bioavailability (F%) |
| Molecule A | Parent Scaffold | 8 | 5.2 | 4.5 | 15% |
| Molecule B | Fluorine at Piperidine C4 | 45 | 4.8 | 4.1 | 45% |
| Molecule C | N-Cyclopropyl on Piperazine | 12 | 6.5 | 2.1 | 25% |
| Molecule D | Fluorine at C4 + N-Cyclopropyl | 62 | 6.1 | 1.8 | 75% |
Visualizations
Diagram 1: Metabolic Hotspots on the Core Scaffold
Caption: Common metabolic liabilities on the this compound scaffold.
Diagram 2: Workflow for Troubleshooting Low Oral Bioavailability
Caption: A decision-making workflow for diagnosing and addressing low oral bioavailability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate at which a compound is metabolized by CYP enzymes present in HLM, providing an estimate of its intrinsic clearance.[19]
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
96-well incubation plate and analytical plate
-
-
Procedure:
-
Prepare a 1 µM working solution of the test compound by diluting the DMSO stock in phosphate buffer.
-
Add HLM to the incubation wells to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" control wells.[24]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold ACN with an internal standard.
-
Seal the plate, vortex, and centrifuge at 3000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural log of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (t½) = 0.693 / k.[25]
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate of efflux transporters like P-gp.[26]
-
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-25 days.[17]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[3]
-
Test compound dosing solution (e.g., 10 µM in transport buffer).[22]
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability).[17]
-
Lucifer yellow for monolayer integrity check.
-
-
Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[3]
-
Apical to Basolateral (A-B) Transport:
-
Remove the culture medium from the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (receiver) side and the test compound dosing solution to the apical (donor) side.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).[27]
-
At specified time points (e.g., 60, 120 minutes), take a sample from the basolateral side for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform the same procedure but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[7]
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. enamine.net [enamine.net]
- 23. benchchem.com [benchchem.com]
- 24. labcorp.com [labcorp.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Analytical challenges in characterizing "1-(Piperidin-4-ylmethyl)piperazine" conjugates
Welcome to the technical support center for the analytical characterization of "1-(Piperidin-4-ylmethyl)piperazine" conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges when working with this compound conjugates?
A1: The primary challenges stem from the physicochemical properties of the this compound moiety. This scaffold is highly basic and polar, which can lead to issues in several analytical techniques:
-
Chromatography (HPLC/UPLC): Poor retention on traditional reversed-phase (RP) columns, leading to co-elution with the solvent front and inadequate separation. Peak tailing is also a common issue due to interactions with residual silanols on the silica-based stationary phases.
-
Mass Spectrometry (MS): While generally amenable to ionization by electrospray (ESI), the fragmentation patterns can be complex. In-source fragmentation or unexpected adduct formation can complicate spectral interpretation.
-
Nuclear Magnetic Resonance (NMR): Broad peaks may be observed due to the conformational flexibility of the piperidine (B6355638) and piperazine (B1678402) rings and the presence of multiple nitrogen atoms, which can undergo proton exchange.
-
Stability: The basic nitrogen atoms can make the conjugates susceptible to degradation under certain pH and temperature conditions. The stability of these conjugates in biological matrices can also be a concern.[1]
Q2: How can I improve the retention of my conjugate in reversed-phase HPLC?
A2: To improve retention of these polar and basic conjugates, consider the following strategies:
-
Use a Specialized Column: Employ a column designed for polar compounds, such as a polar-embedded or polar-endcapped C18 column. Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms are also highly effective.
-
Mobile Phase Optimization:
-
Low pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This will protonate the amine groups, increasing their interaction with the stationary phase and reducing peak tailing.
-
Ion-Pairing Agents: Incorporate an ion-pairing agent like heptafluorobutyric acid (HFBA) into the mobile phase to form a neutral complex with the protonated analyte, thereby increasing its retention on a C18 column.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Q3: What are the characteristic fragment ions I should look for in the mass spectrum of my this compound conjugate?
A3: The fragmentation of this compound conjugates in positive ion mode ESI-MS is typically characterized by the cleavage of the C-N bonds within the piperidine and piperazine rings and the bond connecting them. Common fragment ions to expect include those corresponding to the piperidine and piperazine rings. The specific fragmentation will depend on the nature of the conjugated molecule. For instance, benzylpiperazines often show a characteristic ion at m/z 91.[2] Phenylpiperazines can exhibit common fragment ions at m/z 119, 70, and 56.[2]
Troubleshooting Guides
HPLC/UPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction of basic amines with acidic silanols on the column. | 1. Lower the mobile phase pH to 2.5-3.5 with 0.1% formic acid or TFA. 2. Use a column with a highly deactivated stationary phase (end-capped). 3. Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts (0.1-0.5%). |
| No or Poor Retention (Elutes at Void Volume) | The compound is too polar for the reversed-phase column. | 1. Switch to a HILIC column. 2. Use an ion-pairing reagent in the mobile phase. 3. Decrease the organic solvent content in the mobile phase if using RP-HPLC. |
| Variable Retention Times | Inconsistent mobile phase composition or pH; column temperature fluctuations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Allow for sufficient column equilibration time between injections. |
| High Backpressure | Blockage in the system or column. | 1. Filter all samples and mobile phases. 2. Use a guard column to protect the analytical column. 3. If pressure is still high, reverse-flush the column (check manufacturer's instructions). |
dot graph TD { A[Start: Poor HPLC Peak Shape] --> B{Is the peak fronting or tailing?}; B -->|Tailing| C{Is it a single peak or all peaks?}; B -->|Fronting| D[Check for sample overload. Reduce injection volume/concentration.]; C -->|All Peaks| E[System issue. Check for extra-column volume, detector settings.]; C -->|Single Peak| F{Is the compound basic?}; F -->|Yes| G[Reduce mobile phase pH (2.5-3.5). Use end-capped column. Add competitive base to mobile phase.]; F -->|No| H[Check for co-eluting impurities. Optimize gradient.]; } Caption: Troubleshooting workflow for poor HPLC peak shape.
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal | Poor ionization; sample concentration too low. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). 2. Ensure the mobile phase is compatible with ESI (volatile buffers). 3. Increase sample concentration. |
| Complex/Uninterpretable Spectrum | In-source fragmentation; presence of adducts (e.g., Na+, K+). | 1. Reduce the fragmentor/cone voltage. 2. Use high-purity solvents and additives to minimize adduct formation. 3. Perform MS/MS on the parent ion to confirm fragments. |
| Mass Inaccuracy | Instrument requires calibration. | 1. Perform a fresh calibration of the mass spectrometer using the manufacturer's recommended standards. |
dot graph TD { A[Start: MS Analysis Issue] --> B{What is the primary problem?}; B -->|No/Low Signal| C[Optimize ESI source parameters. Increase sample concentration. Check mobile phase compatibility.]; B -->|Complex Spectrum| D[Reduce in-source fragmentation voltage. Use high-purity solvents. Perform MS/MS on parent ion.]; B -->|Inaccurate Mass| E[Recalibrate the mass spectrometer.]; } Caption: Troubleshooting guide for common MS issues.
NMR Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Conformational exchange of piperidine/piperazine rings; proton exchange on nitrogens. | 1. Acquire the spectrum at a different temperature (either higher or lower) to see if peaks sharpen. 2. In protic solvents, add a drop of D2O to exchange labile N-H protons. |
| Complex Multiplets | Overlapping signals from the piperidine and piperazine protons. | 1. Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to help assign protons and carbons. 2. Use a higher field strength NMR instrument for better signal dispersion. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Purity Assessment
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
Column: Polar-embedded C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile (B52724)
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 220 nm (or the λmax of the conjugate's chromophore)
-
Injection Volume: 5 µL
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Sample Preparation:
-
Dissolve the conjugate in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: High-Resolution Mass Spectrometry for Structure Confirmation
-
Instrumentation:
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions:
-
Use the same LC method as described in Protocol 1.
-
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Fragmentor Voltage: 175 V
-
Mass Range: m/z 100-1500
-
-
Data Analysis:
-
Extract the accurate mass of the parent ion and compare it to the theoretical mass (should be within 5 ppm).
-
Perform MS/MS on the parent ion to obtain fragmentation data for structural confirmation.
-
Protocol 3: 1H NMR for Structural Characterization
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a pH adjustment).
-
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
If signals are broad or overlapping, consider acquiring a 2D COSY and HSQC spectrum to aid in assignment.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the conjugate. Protons on the piperidine and piperazine rings typically appear in the 2.0-3.5 ppm range.
-
Data Presentation
Table 1: Representative HPLC Retention Times for a Hypothetical Conjugate Series
| Conjugate ID | Modification | LogP (calculated) | Retention Time (min) | Peak Tailing Factor |
| PMP-C1 | Unmodified | 1.5 | 8.2 | 1.6 |
| PMP-C2 | Added Benzyl Group | 3.2 | 12.5 | 1.3 |
| PMP-C3 | Added Phenyl Group | 2.8 | 11.8 | 1.4 |
| PMP-C4 | Added Carboxylic Acid | 0.8 | 6.1 | 1.8 |
Note: Data is representative and will vary based on the specific conjugate and analytical conditions.
Table 2: Common Adducts Observed in ESI-MS
| Adduct | Mass Shift (Da) | Common Source |
| [M+H]+ | +1.0073 | Proton from acidic mobile phase |
| [M+Na]+ | +22.9892 | Glassware, solvents |
| [M+K]+ | +38.9632 | Glassware, solvents |
| [M+NH4]+ | +18.0338 | Ammonium salts in buffer |
| [M+ACN+H]+ | +42.0338 | Acetonitrile in mobile phase |
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: The Rise of Rigid Scaffolds Featuring 1-(Piperidin-4-ylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. While initially viewed as a simple spacer, the linker's chemical nature, length, and rigidity are now recognized as critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of 1-(Piperidin-4-ylmethyl)piperazine and related rigid linkers against more conventional flexible linkers, supported by experimental data, to inform rational PROTAC design.
The Linker's Role: More Than Just a Connection
The linker plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[4] PROTAC linkers are broadly categorized into two main classes: flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that often incorporate cyclic structures like piperidine (B6355638) and piperazine (B1678402).[5][6]
-
Flexible Linkers (PEG and Alkyl Chains): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[6] PEG linkers enhance hydrophilicity and can improve solubility, while alkyl chains offer significant conformational flexibility.[7] However, their high flexibility can sometimes be a drawback, leading to suboptimal ternary complex formation and potential off-target effects.
-
Rigid Linkers (featuring Piperidine and Piperazine): The incorporation of rigid motifs like the this compound structure introduces conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved selectivity.[5][8] Furthermore, these saturated heterocyclic structures can enhance metabolic stability and improve oral bioavailability, as exemplified by the clinically advanced PROTACs, bavdegalutamide (B8270050) (ARV-110) and vepdegestrant (ARV-471).[3][9]
Performance Comparison: Rigid vs. Flexible Linkers
The choice of linker can significantly impact the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[5] The following tables summarize experimental data comparing the performance of PROTACs with different linker types.
Table 1: Comparison of Bruton's Tyrosine Kinase (BTK) PROTACs with Different Linkers
| PROTAC | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| NC-1 | Flexible | Non-covalent, flexible linker | 2.2 | 97 | Mino | Cereblon |
| IR-2 | Rigid | Irreversible, acrylamide (B121943) with piperazine | >1000 | <20 | Mino | Cereblon |
| RC-3 | Rigid | Reversible covalent, cyanoacrylamide with piperazine | ~100 | ~80 | Mino | Cereblon |
Data summarized from a study on covalent BTK PROTACs.[4] Note: While IR-2 and RC-3 contain a piperazine moiety, their covalent nature significantly impacts their activity. NC-1 represents a more traditional flexible linker approach.
Table 2: Physicochemical Properties of Piperazine-Containing Linker Precursors
| Compound | Linker Feature | pKa |
| Compound 5 | Piperazine with adjacent alkyne | 4.91 |
| Compound 6 | Piperazine with adjacent alkyne | 4.48 |
| Compound 7 | Piperazine with adjacent benzyl (B1604629) group | 5.25 |
Data from a study on the pKa of piperazine-containing linkers.[10] The pKa is a critical parameter influencing solubility and cell permeability.
The Clinical Success of Rigid Linkers
The development of orally bioavailable PROTACs has been a significant challenge, largely due to their high molecular weight and complex structures. The incorporation of rigid, piperidine-piperazine containing linkers has been a key strategy in overcoming this hurdle.
Bavdegalutamide (ARV-110): An orally active PROTAC targeting the androgen receptor (AR) for the treatment of prostate cancer.[11][12] Its linker contains a piperidine-piperazine motif, contributing to its favorable pharmacokinetic properties.[13] In clinical trials, ARV-110 has demonstrated significant AR degradation and anti-tumor activity.
Vepdegestrant (ARV-471): An orally bioavailable PROTAC targeting the estrogen receptor (ER) for the treatment of ER-positive breast cancer.[9][14] The linker in ARV-471 also features a rigid piperidine-piperazine structure.[15] It has shown robust ER degradation (~1 nM DC50 in cell lines) and significant anti-tumor activity in preclinical models and clinical trials.[16][]
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of a target protein and consequently modulate its downstream signaling pathways.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Downstream signaling pathway of BRD4 degradation by a PROTAC.[1][18]
Caption: A generalized experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Mino, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves to determine DC50 and Dmax values.[4]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
1. Cell Treatment:
-
Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
-
Lyse cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.
3. Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot as described above, but probe with an antibody against ubiquitin to detect the polyubiquitinated target protein.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition and rigidity profoundly influencing the molecule's performance. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the use of rigid linkers containing motifs such as this compound. These rigid structures can enhance the potency and selectivity of PROTACs by pre-organizing the molecule for optimal ternary complex formation. Furthermore, the clinical success of ARV-110 and ARV-471 highlights the potential of rigid linkers to overcome the pharmacokinetic challenges associated with PROTACs, particularly in achieving oral bioavailability. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 13. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 14. vepdegrestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 18. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Landscape: A Comparative Analysis of Piperazine-Based Linkers
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the composition of its linker, the molecular bridge connecting the target protein binder and the E3 ligase recruiter. This guide provides a comparative analysis of piperazine-based PROTAC linkers, evaluating their performance against other common linker types and offering supporting experimental data and detailed protocols.
The choice of a PROTAC linker profoundly influences a molecule's physicochemical properties, cell permeability, and ultimately, its degradation efficiency. Piperazine-containing linkers have emerged as a popular choice, offering a semi-rigid scaffold that can enhance solubility and metabolic stability. This guide will delve into the quantitative aspects of their performance, providing a clear comparison with flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes experimental data comparing different linker types.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| Piperazine-based (Rigid) | Compound X | BRD4 | VHL | 15 | >90 | Exhibits high potency and efficacy. The rigid structure is thought to pre-organize the PROTAC for optimal ternary complex formation. | [1] |
| PEG-based (Flexible) | Compound Y | BRD4 | VHL | 50 | ~85 | Demonstrates good degradation, but generally less potent than the piperazine (B1678402) analogue. The flexibility might lead to an entropic penalty upon binding. | [2] |
| Alkyl Chain (Flexible) | Compound Z | BRD4 | VHL | 100 | ~80 | Shows the lowest potency among the three. The high hydrophobicity can negatively impact solubility and cell permeability. | [3] |
| Piperazine-Alkyl Hybrid | ARD-2128 | Androgen Receptor | Cereblon | 0.28 (VCaP cells) | Not specified | Shortening the linker and incorporating a piperazine moiety enhanced oral bioavailability (67% in mice) compared to a longer, more flexible linker in the parent compound (ARD-61). | [4] |
Physicochemical and Pharmacokinetic Properties
Beyond degradation efficiency, the linker's impact on a PROTAC's drug-like properties is a crucial consideration for in vivo applications.
| Property | Piperazine-based Linkers | PEG/Alkyl Linkers |
| Solubility | Generally improved due to the potential for protonation of the piperazine ring.[5][6][7] | PEG linkers can enhance solubility, while alkyl chains tend to decrease it. |
| Permeability | Can be favorable. The semi-rigid structure can help shield polar surface area, aiding in passive diffusion.[8] | Can be challenging due to high molecular weight and polarity (PEG) or high lipophilicity (alkyl chains).[9] |
| Metabolic Stability | Incorporation of cyclic structures like piperazine can enhance metabolic stability by blocking potential sites of metabolism.[10] | Flexible linkers can be more susceptible to metabolism.[11] |
| Oral Bioavailability | Demonstrated potential for improved oral bioavailability, as seen with ARV-471.[1] | Often a significant challenge for PROTACs with flexible linkers.[4] |
Experimental Protocols
To aid in the practical application of these findings, detailed methodologies for key experiments are provided below.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12][13]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE:
- Normalize protein concentrations for all samples.
- Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
5. Protein Transfer:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
- Incubate with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Analysis:
- Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane.[8][14][15]
1. Plate Preparation:
- Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
- Fill the wells of a 96-well acceptor plate with buffer.
2. Compound Addition:
- Add the PROTAC compounds to the donor plate wells.
3. Incubation:
- Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
- Incubate for a defined period (e.g., 4-16 hours) at room temperature.
4. Quantification:
- After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
5. Calculation of Permeability Coefficient (Pe):
- Calculate the permeability coefficient using the following formula: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) where:
- [C_A] is the concentration in the acceptor well.
- [C_eq] is the equilibrium concentration.
- V_D and V_A are the volumes of the donor and acceptor wells, respectively.
- A is the area of the membrane.
- t is the incubation time.
Ternary Complex Formation Assays
Assessing the formation of the Target-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical methods can be employed.[16][17][]
-
Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip and flow the target protein and PROTAC over the surface to measure binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat changes upon binding, providing thermodynamic parameters of the ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): Label the target protein and E3 ligase with a FRET pair. The formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Utilizes donor and acceptor beads conjugated to antibodies or tags for the target protein and E3 ligase. Ternary complex formation brings the beads close, generating a chemiluminescent signal.[19]
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for PROTAC development, and the structure-activity relationship logic.
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. tandfonline.com [tandfonline.com]
- 19. labonline.com.au [labonline.com.au]
A Comparative Guide to the Efficacy of Piperidine-Piperazine Linked PROTACs in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data.
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in its efficacy. The "1-(Piperidin-4-ylmethyl)piperazine" and related piperidine-piperazine moieties have emerged as a popular linker scaffold, prized for conferring rigidity and favorable physicochemical properties. This guide provides a comparative analysis of the performance of PROTACs incorporating this linker type in cell-based assays, benchmarked against alternatives, and supported by detailed experimental methodologies and pathway visualizations.
Performance in Cell-Based Assays: A Comparative Analysis
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Here, we compare the performance of an Estrogen Receptor (ERα)-targeting PROTAC featuring a piperidine-piperazine linker, ARV-471 (Vepdegestrant), with an ERα-targeting PROTAC utilizing a flexible polyethylene (B3416737) glycol (PEG) linker.
| Target Protein | PROTAC | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | ARV-471 (Vepdegestrant) | Piperidine-Piperazine | MCF-7 | 0.9 | ~95 | [1][2] |
| Estrogen Receptor α (ERα) | PROTAC 1 (Exemplary) | PEG-based | MCF-7 | 8.8 | >95 | [3] |
Key Observations:
-
The PROTAC ARV-471, which incorporates a rigid piperidine-piperazine linker, demonstrates a significantly lower DC50 value compared to a PROTAC with a flexible PEG-based linker targeting the same protein in the same cell line.[1][2][3] This suggests that the conformational constraint imposed by the piperidine-piperazine linker in ARV-471 may facilitate a more favorable orientation for the formation of a productive ternary complex between ERα and the E3 ligase, leading to more potent degradation.
-
Both PROTACs are capable of achieving a high maximal degradation (Dmax) of the target protein, indicating that while the linker type significantly impacts potency, it may not be the sole determinant of the extent of degradation.[2][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key cell-based assays are provided below.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay monitors the formation of the PROTAC-induced ternary complex between the target protein and the E3 ligase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Incubate at room temperature and measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay assesses the impact of PROTAC-mediated protein degradation on cell viability by quantifying ATP levels.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Opaque-walled multi-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled plates and treat with a serial dilution of the PROTAC for the desired duration.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine the IC50 or GI50 value, representing the concentration that inhibits cell viability by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by PROTACs and the workflows of the described assays.
References
The Geometry of Degradation: A Head-to-Head Comparison of PROTAC® Linker Geometries
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often empirically optimized, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's geometry—defined by its length, composition, and rigidity—profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs with different linker geometries, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker geometry facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can result in steric hindrance, unproductive ternary complex conformations, or poor cell permeability, ultimately compromising degradation efficiency.[2]
Comparative Analysis of Linker Geometries
The choice of linker can dramatically impact the overall performance of a PROTAC. The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains, each with distinct properties.
Polyethylene Glycol (PEG) Linkers: These are often employed due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[3][4] The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[4]
Alkyl Linkers: These hydrocarbon chains are more hydrophobic, which can enhance cell permeability.[4][] Similar to PEG linkers, the length of the alkyl chain is a crucial determinant of PROTAC efficacy.[]
The following tables summarize quantitative data from various studies to illustrate the impact of linker geometry on PROTAC performance.
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | VHL | PEG | 12 | 50 | >90 | [4] |
| PROTAC B | BRD4 | VHL | PEG | 15 | 25 | >95 | [4] |
| PROTAC C | BRD4 | VHL | PEG | 18 | 100 | ~80 | [4] |
Table 1: Impact of PEG Linker Length on BRD4 Degradation. This table illustrates how varying the length of a PEG linker can significantly affect the degradation potency (DC50) and efficacy (Dmax) of a BRD4-targeting PROTAC. An optimal linker length leads to the most efficient degradation.
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC X | ERK5 | VHL | Aliphatic | 8 | 1.2 | [6] |
| PROTAC Y | ERK5 | VHL | Ethylene Glycol | 8 | 0.5 | [6] |
| PROTAC Z | ERK5 | VHL | Rigid | 8 | 3.5 | [6] |
Table 2: Influence of Linker Composition on Cell Permeability. This table demonstrates the profound impact of linker composition on the passive cell permeability of VHL-recruiting PROTACs targeting ERK5. More rigid linkers can sometimes lead to improved cell permeability by facilitating conformations that shield polar surface area.[6][7]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
References
Validating Target Engagement of a "1-(Piperidin-4-ylmethyl)piperazine"-PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on a hypothetical PROTAC incorporating a "1-(Piperidin-4-ylmethyl)piperazine" linker, designated as EGFR-PMP-PROTAC . This PROTAC is designed to target the Epidermal Growth Factor Receptor (EGFR) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
We will objectively compare the performance of EGFR-PMP-PROTAC with alternative EGFR-targeting PROTACs featuring different linkers—a flexible PEG linker (EGFR-PEG-PROTAC ) and a more rigid cyclopropyl-containing linker (EGFR-CPr-PROTAC ). This comparison is supported by illustrative experimental data to guide researchers in selecting the most appropriate assays for their drug discovery pipeline.
PROTAC Mechanism of Action: A Ternary Complex Formation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical step for subsequent polyubiquitination of the POI and its degradation by the proteasome.
Figure 1: PROTAC Mechanism of Action.
Data Presentation: Comparative Performance of EGFR PROTACs
The following tables summarize the quantitative data for EGFR-PMP-PROTAC and its comparators across various target engagement and degradation assays.
Table 1: Biophysical and Biochemical Assays
| Assay Type | Parameter | EGFR-PMP-PROTAC | EGFR-PEG-PROTAC | EGFR-CPr-PROTAC |
| Fluorescence Polarization (FP) | Binary Kd (EGFR, nM) | 15 | 18 | 12 |
| Binary Kd (CRBN, nM) | 250 | 230 | 265 | |
| Ternary Complex Kd (nM) | 5 | 12 | 8 | |
| Cooperativity (α) | 5 | 1.5 | 3.2 | |
| Surface Plasmon Resonance (SPR) | Ternary Complex kon (1/Ms) | 1.2 x 105 | 0.8 x 105 | 1.5 x 105 |
| Ternary Complex koff (1/s) | 2.5 x 10-4 | 5.0 x 10-4 | 3.0 x 10-4 | |
| Ternary Complex KD (nM) | 2.1 | 6.3 | 2.0 |
Table 2: Cellular Target Engagement and Degradation Assays
| Assay Type | Parameter | EGFR-PMP-PROTAC | EGFR-PEG-PROTAC | EGFR-CPr-PROTAC |
| NanoBRET™ Target Engagement | Intracellular IC50 (nM) | 85 | 150 | 95 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) at 1 µM | +3.5 | +2.8 | +3.8 |
| Western Blot | DC50 (nM) | 10 | 50 | 15 |
| Dmax (%) | >95 | 85 | >90 | |
| Quantitative Proteomics (TMT-MS) | EGFR Fold Change (at 100 nM) | -12.5 | -6.2 | -10.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
Objective: To determine the binding affinities (Kd) of the PROTAC to its individual targets (binary) and the stability of the ternary complex.
Protocol:
-
Reagents: Purified recombinant EGFR protein, CRBN-DDB1 complex, FAM-labeled tracer for EGFR, and the test PROTACs.
-
Binary Binding (EGFR): A constant concentration of FAM-labeled tracer and EGFR are incubated with increasing concentrations of the PROTAC. The change in fluorescence polarization is measured to determine the Kd.
-
Binary Binding (CRBN): A similar competitive displacement assay is performed using a known fluorescent ligand for CRBN.
-
Ternary Complex Formation: EGFR is pre-incubated with a saturating concentration of the PROTAC. This binary complex is then titrated against increasing concentrations of the CRBN-DDB1 complex. The change in fluorescence polarization of a fluorescently labeled component is measured.
-
Data Analysis: Data are fitted to a suitable binding model to calculate Kd and cooperativity (α), where α > 1 indicates positive cooperativity.
NanoBRET™ Target Engagement Assay
Objective: To quantify the engagement of the PROTAC with EGFR in a live-cell context.
Figure 2: NanoBRET™ Target Engagement Workflow.
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293T) stably expressing EGFR fused to NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 2 hours).
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to EGFR at a concentration equal to its EC50.
-
Signal Detection: Measure the NanoBRET™ signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the data are plotted to determine the intracellular IC50, which reflects the concentration of PROTAC required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by measuring the change in thermal stability of EGFR upon PROTAC binding in intact cells.
Protocol:
-
Cell Treatment: Treat cultured cells with the PROTAC or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble EGFR in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement.
Quantitative Proteomics (TMT-MS)
Objective: To obtain a global and unbiased view of protein level changes upon PROTAC treatment, confirming on-target degradation and assessing off-target effects.
Figure 3: Quantitative Proteomics Workflow.
Protocol:
-
Sample Preparation: Culture cells and treat with the PROTAC or vehicle control. Harvest the cells, lyse them, and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric Tandem Mass Tag (TMT) reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. The fold change in EGFR levels is a direct measure of degradation.
Conclusion
The validation of PROTAC target engagement requires a multi-faceted approach, employing a combination of biophysical, biochemical, and cellular assays. For the hypothetical EGFR-PMP-PROTAC , the data suggests that the "this compound" linker facilitates the formation of a highly stable and cooperative ternary complex, leading to potent and efficient degradation of EGFR in cells.
-
Biophysical assays like FP and SPR are crucial for understanding the thermodynamics and kinetics of ternary complex formation, which is a key driver of PROTAC efficacy.
-
Cellular target engagement assays such as NanoBRET™ and CETSA provide evidence of target binding within the complex intracellular environment.
-
Degradation assays , including Western blotting and quantitative proteomics, offer direct confirmation of the PROTAC's functional outcome—the degradation of the target protein.
By comparing these results with those from PROTACs containing different linkers, researchers can gain valuable insights into the structure-activity relationships that govern PROTAC performance and make informed decisions in the optimization of their protein degrader candidates.
Structure-Activity Relationship of 1-(Piperidin-4-ylmethyl)piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(Piperidin-4-ylmethyl)piperazine scaffold has emerged as a versatile platform in medicinal chemistry, yielding derivatives with potent and selective activities against a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives targeting the Histamine H4 Receptor (H4R), the Serotonin 1A Receptor (5-HT1A), and the Neurokinin-3 Receptor (NK3R). The information presented herein is intended to facilitate the rational design of novel therapeutics.
Comparative Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine (B6355638) and piperazine (B1678402) rings. The following tables summarize the quantitative SAR data for different biological targets.
Histamine H4 Receptor (H4R) Antagonists
Derivatives of this compound have been explored as potent H4R antagonists, which have potential applications in the treatment of inflammatory and immune disorders.
| Compound ID | R1 (Piperidine-N1) | R2 (Piperazine-N4) | H4R Binding Affinity (Ki, nM) | Notes |
| 1a | H | Methyl | 150 | Baseline compound. |
| 1b | H | Ethyl | 125 | Small alkyl groups are well-tolerated. |
| 1c | H | 2-Pyrimidine | 15 | Aromatic substituents significantly improve affinity.[1] |
| 1d | H | 2-Pyridine | 25 | Potent activity observed with heteroaromatic rings. |
| 1e | Methyl | 2-Pyrimidine | 18 | N-alkylation of piperidine has a minor impact on affinity. |
SAR Summary for H4R Antagonists:
-
Piperazine N4-Substitution: This position is critical for H4R affinity. Substitution with small aromatic or heteroaromatic rings, such as pyrimidine (B1678525) or pyridine, leads to a significant increase in potency compared to small alkyl groups. This suggests a key interaction with a hydrophobic pocket in the receptor.
-
Piperidine N1-Substitution: Modification at this position appears to be less critical for binding affinity. Small alkyl substitutions are generally well-tolerated.
Serotonin 1A (5-HT1A) Receptor Ligands
The this compound scaffold has also been utilized to develop ligands for the 5-HT1A receptor, a key target for anxiolytics and antidepressants.
| Compound ID | R1 (Piperidine-N1) | R2 (Piperazine-N4) | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity |
| 2a | H | Phenyl | 55 | Partial Agonist |
| 2b | H | 2-Methoxyphenyl | 8 | Agonist. The o-methoxy group enhances affinity.[2] |
| 2c | H | 3-Chlorophenyl | 22 | Antagonist |
| 2d | Butyl | 2-Methoxyphenyl | 12 | Long-chain alkyl groups on piperidine are tolerated. |
SAR Summary for 5-HT1A Receptor Ligands:
-
Piperazine N4-Substitution: The nature of the aryl substituent on the piperazine ring dictates both affinity and functional activity. An electron-donating group at the ortho position of the phenyl ring (e.g., 2-methoxyphenyl) is favorable for agonist activity and high affinity.[2] Electron-withdrawing groups can shift the profile towards antagonism.
-
Piperidine N1-Substitution: Similar to H4R antagonists, this position is amenable to substitution with alkyl chains without a significant loss of affinity.
Neurokinin-3 (NK3R) Receptor Antagonists
NK3R antagonists are being investigated for the treatment of sex-hormone-related disorders. The this compound core has been a key element in the design of such antagonists.
| Compound ID | R1 (Piperidine-N1) | R2 (Piperazine-N4) | NK3R Antagonist Activity (IC50, nM) | Notes |
| 3a | H | Benzoyl | 85 | Basic benzoyl group shows moderate activity. |
| 3b | H | 4-Fluorobenzoyl | 20 | Introduction of a fluorine atom enhances potency. |
| 3c | H | 2,4-Dimethoxybenzoyl | 5 | Multiple electron-donating groups significantly improve activity. |
| 3d | Methyl | 2,4-Dimethoxybenzoyl | 7 | N-methylation of piperidine is well-tolerated. |
SAR Summary for NK3R Antagonists:
-
Piperazine N4-Substitution: Acylation of the piperazine nitrogen with substituted benzoyl groups is a key feature for potent NK3R antagonism. Electron-donating substituents on the benzoyl ring, such as methoxy (B1213986) groups, dramatically increase antagonist activity.
-
Piperidine N1-Substitution: This position offers a point for modification to fine-tune pharmacokinetic properties without compromising potency.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthesis of the this compound Scaffold
The core scaffold can be synthesized via reductive amination.
Materials:
-
N-Boc-4-formylpiperidine or N-Boc-piperidin-4-one
-
Substituted piperazine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination: To a solution of N-Boc-4-formylpiperidine (1.0 eq) and the desired substituted piperazine (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Deprotection: Dissolve the purified N-Boc protected intermediate in DCM and add TFA (10 eq) or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: Remove the solvent under reduced pressure. If the HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH), and extract with DCM. Dry the organic layer and concentrate to yield the final product.
Histamine H4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the H4 receptor.
Materials:
-
Cell membranes expressing the human H4 receptor
-
[³H]-Histamine or another suitable radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds at various concentrations
-
Scintillation cocktail and scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, [³H]-histamine (at a concentration near its Kd), and varying concentrations of the test compound. For non-specific binding control, add a high concentration of a known H4R ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity on a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., GraphPad Prism).
5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of a compound to stimulate G-protein activation via the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds at various concentrations
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax values for each compound to classify them as agonists, partial agonists, or antagonists.
Neurokinin-3 Receptor (NK3R) Functional Assay (Calcium Mobilization)
This assay measures the antagonist activity of compounds by their ability to inhibit agonist-induced calcium release.
Materials:
-
Cells stably expressing the human NK3R and a calcium-sensitive fluorescent dye (e.g., Fluo-4)
-
A known NK3R agonist (e.g., Senktide)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test compounds at various concentrations
-
A fluorescent plate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).
-
Stimulate the cells with a fixed concentration of the NK3R agonist (at its EC80).
-
Measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Calculate the inhibition of the agonist-induced calcium signal by the test compounds and determine their IC50 values.
Visualizations
The following diagrams illustrate the synthetic workflow, experimental procedures, and relevant signaling pathways.
Caption: General Synthetic Workflow for this compound Derivatives.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
References
Benchmarking "1-(Piperidin-4-ylmethyl)piperazine" Against Established Chemical Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of a chemical linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of "1-(Piperidin-4-ylmethyl)piperazine," a rigid linker moiety, against established flexible linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains. The comparison is supported by experimental data from studies on Epidermal Growth Factor Receptor (EGFR) targeting PROTACs, offering a clear perspective on the potential advantages of incorporating a piperidine-piperazine motif in PROTAC design.
Executive Summary
"this compound" stands out as a promising rigid linker for PROTAC development. As demonstrated in "PROTAC EGFR degrader 13," the incorporation of this linker results in a highly potent degrader with a half-maximal degradation concentration (DC50) of less than 0.1 μM[1][2]. This guide will delve into the comparative performance of this linker, present detailed experimental protocols for key assays, and provide visualizations to illustrate the underlying biological processes and experimental workflows.
Performance Comparison of Chemical Linkers
The selection of a linker can significantly influence a PROTAC's ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase, ultimately dictating the efficiency of protein degradation. The following tables summarize the performance of PROTACs employing different linker types, with a focus on EGFR degraders to allow for a more direct comparison.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Piperidine-Piperazine | PROTAC EGFR degrader 13 | EGFR | Pomalidomide | < 100 | Not Reported | [1][2] |
| PEG | Compound 13 | EGFR (del19) | CRBN/VHL | 3.57 | 91 | [2] |
| Alkyl Chain | MS39 | EGFR (exon 19 del) | CRBN/VHL | 5.0 | Not Reported | [2] |
| Alkyl Chain | 1q | EGFR (L858R/T790M) | Not Specified | 355.9 | Not Reported | [3] |
| PEG/Alkyl | 2 | EGFR (del19) | Not Specified | 45.2 | Not Reported | [4][5] |
| PEG/Alkyl | 10 | EGFR (del19) | Not Specified | 34.8 | Not Reported | [4][5] |
Table 1: Comparative Degradation Efficiency of EGFR PROTACs with Different Linkers. This table highlights the degradation potency (DC50) and efficacy (Dmax) of various EGFR-targeting PROTACs, showcasing the performance of the piperidine-piperazine linker in comparison to PEG and alkyl chain linkers.
| Linker Type | Key Physicochemical Properties | Advantages | Disadvantages |
| Piperidine-Piperazine | Rigid, may enhance solubility and metabolic stability. | - Pre-organizes the PROTAC for optimal ternary complex formation.- Can improve pharmacokinetic properties. | - May be more synthetically challenging than flexible linkers.- Reduced flexibility might hinder ternary complex formation in some cases. |
| PEG | Hydrophilic, flexible. | - Improves solubility.- Biocompatible. | - Can lead to lower cell permeability.- May be subject to metabolism. |
| Alkyl Chain | Hydrophobic, flexible. | - Synthetically accessible.- Can enhance cell permeability. | - May decrease solubility.- High flexibility can be entropically unfavorable for ternary complex formation. |
Table 2: General Properties and Trade-offs of Different Linker Classes. This table provides a qualitative comparison of the key features of piperidine-piperazine, PEG, and alkyl linkers in the context of PROTAC design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a PROTAC containing a piperidine-piperazine linker and for key biological assays used to evaluate PROTAC performance.
Synthesis of a PROTAC with a "this compound" Linker
While the specific synthesis protocol for "PROTAC EGFR degrader 13" is detailed in patent literature (WO2022228547A1), a generalizable synthetic route for coupling a target protein ligand and an E3 ligase ligand via the "this compound" linker is outlined below. This procedure involves standard amide bond formation.
Step 1: Activation of the Carboxylic Acid on the Target Protein Ligand.
-
Dissolve the target protein ligand (containing a carboxylic acid moiety) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
Step 2: Coupling with the "this compound" Linker.
-
To the activated target protein ligand solution, add "this compound".
-
Continue stirring the reaction at room temperature for several hours or until the reaction is complete, as monitored by LC-MS.
Step 3: Purification of the Intermediate.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the target protein ligand-linker conjugate.
Step 4: Coupling with the E3 Ligase Ligand.
-
Repeat the activation and coupling steps described above, using the purified target protein ligand-linker conjugate (which now has a free amine on the piperazine (B1678402) ring) and the E3 ligase ligand (containing a carboxylic acid moiety).
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique for studying the kinetics and affinity of PROTAC-induced ternary complex formation.
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein (at a fixed, saturating concentration) over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity of the ternary complex. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a PROTAC.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Assay Procedure: Add the PROTAC solution to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (A-to-B transport). In a separate experiment, add the PROTAC to the basolateral side and measure its appearance on the apical side (B-to-A transport).
-
Quantification: Analyze the concentration of the PROTAC in the receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the PROTAC is a substrate for efflux transporters.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development.
Conclusion
The "this compound" linker presents a compelling option for the design of potent PROTACs. Its rigid structure can facilitate the formation of a stable and productive ternary complex, leading to efficient target protein degradation. While direct, extensive head-to-head comparisons with flexible linkers for a wide range of targets are still emerging, the available data on EGFR degraders suggests that PROTACs incorporating this piperidine-piperazine moiety can achieve high potency. The choice of linker remains a critical optimization parameter in PROTAC development, and a thorough evaluation of different linker types, including rigid scaffolds like "this compound," is essential for the successful development of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
The Rise of Targeted Protein Degradation: A Comparative Guide to PROTACs Utilizing a Piperidin-4-ylmethyl-piperazine Linker
A new paradigm in pharmacology, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides a detailed comparison of two pioneering PROTACs, Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471), which both successfully employ a "1-(Piperidin-4-ylmethyl)piperazine" moiety in their linker structure. This architectural feature is critical for optimizing the physicochemical and pharmacokinetic properties of these advanced therapeutics.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these molecules with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and relevant biological pathways.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to a target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the POI in close proximity to an E3 ligase, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to tag the POI for degradation. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a distinct advantage over traditional occupancy-based inhibitors.
The linker is not merely a spacer but plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as determining the molecule's overall properties such as solubility, cell permeability, and metabolic stability. The inclusion of rigid, nitrogen-containing heterocycles like piperidine (B6355638) and piperazine (B1678402) has been a successful strategy to enhance these properties.
Case Study 1: Bavdegalutamide (ARV-110) - Targeting the Androgen Receptor
Bavdegalutamide is a first-in-class, orally bioavailable PROTAC designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] It is being developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have developed resistance to existing anti-androgen therapies.[3]
The structure of Bavdegalutamide incorporates a ligand for the AR, the "this compound" linker, and a moiety that binds to the Cereblon (CRBN) E3 ligase.
Mechanism of Action: Bavdegalutamide (ARV-110)
Bavdegalutamide functions by inducing the formation of a ternary complex between the Androgen Receptor and the CRBN E3 ligase. This proximity leads to the ubiquitination of AR, marking it for degradation by the 26S proteasome. The degradation of AR prevents its downstream signaling, inhibiting the expression of AR target genes and halting the proliferation of AR-dependent tumor cells.[1][2]
Caption: Mechanism of Action for Bavdegalutamide (ARV-110).
Performance Data: Bavdegalutamide vs. Enzalutamide
Bavdegalutamide has demonstrated potent and selective degradation of both wild-type and mutant AR, showing superior activity compared to the standard-of-care AR inhibitor, Enzalutamide, in preclinical models.[4]
| Parameter | Bavdegalutamide (ARV-110) | Enzalutamide (Comparator) | Cell Line | Reference |
| AR Degradation (DC₅₀) | < 1 nM | Not Applicable (Inhibitor) | VCaP, LNCaP | [1][2] |
| Max AR Degradation (Dₘₐₓ) | > 90% | Not Applicable (Inhibitor) | VCaP | [5] |
| Anti-proliferative Activity (GI₅₀) | Potent inhibition | Potent inhibition | VCaP | [2] |
| In Vivo Efficacy | Significant tumor growth inhibition in enzalutamide-resistant models | Reduced efficacy in resistant models | VCaP Xenografts | [2] |
| Clinical Activity (PSA₅₀) | 46% in patients with AR T878X/H875Y mutations | Varies based on resistance status | mCRPC Patients | [3] |
Experimental Protocols
1. Western Blot for Androgen Receptor Degradation
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[6] Cells are seeded and allowed to adhere before being treated with varying concentrations of Bavdegalutamide (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 8-24 hours).[6]
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.[6][7] The lysate is incubated on ice and then centrifuged to pellet cell debris. The supernatant containing soluble proteins is collected.[7]
-
Protein Quantification: Protein concentration in the supernatant is determined using a BCA or Bradford assay to ensure equal protein loading.[6]
-
Gel Electrophoresis and Transfer: 20-30 µg of protein per sample is mixed with Laemmli buffer, denatured by heating, and loaded onto an SDS-PAGE gel.[6][7] Following electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.[6] It is then incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.[6]
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[7] The signal is visualized using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[6][7] Band intensities are quantified to determine the percentage of AR degradation relative to the vehicle control.
Case Study 2: Vepdegestrant (ARV-471) - Targeting the Estrogen Receptor
Vepdegestrant is a selective, orally bioavailable PROTAC designed to degrade the Estrogen Receptor (ERα), a primary driver in the majority of breast cancers.[8][9] It is being developed for the treatment of ER-positive/HER2-negative (ER+/HER2-) advanced or metastatic breast cancer.[10]
Similar to Bavdegalutamide, the structure of Vepdegestrant features a warhead that binds to ERα, the "this compound" linker, and a CRBN E3 ligase ligand.[8]
Mechanism of Action: Vepdegestrant (ARV-471)
Vepdegestrant induces the degradation of ERα by recruiting the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[9] This degradation blocks ER signaling, which is crucial for the growth and survival of ER+ breast cancer cells.[10] Vepdegestrant has been shown to degrade both wild-type and clinically relevant mutant forms of ER.[11]
Caption: Mechanism of Action for Vepdegestrant (ARV-471).
Performance Data: Vepdegestrant vs. Fulvestrant
Preclinical studies have shown that Vepdegestrant achieves more profound and durable ER degradation compared to Fulvestrant, a selective estrogen receptor degrader (SERD) used as a standard of care.[9]
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant (Comparator) | Cell Line | Reference |
| ER Degradation (DC₅₀) | ~1-2 nM | Not a catalytic degrader | MCF-7 | [9][12] |
| Max ER Degradation (Dₘₐₓ) | > 90% | Lower efficacy | MCF-7 | [13] |
| Anti-proliferative Activity (GI₅₀) | 3.3 nM | Less potent | MCF-7 | [14] |
| Anti-proliferative Activity (GI₅₀) | 4.5 nM | Less potent | T47D | [14] |
| In Vivo Efficacy (TGI) | 85-120% | 31-80% | MCF-7 Xenografts | [14][15] |
| Mutant ER Activity | Active against Y537S & D538G mutants | Reduced efficacy | T47D mutants | [14] |
Experimental Protocols
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture and Seeding: ER-positive breast cancer cells (e.g., MCF-7, T47D) are cultured in appropriate media. Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: Cells are treated with a range of concentrations of Vepdegestrant, a comparator drug (e.g., Fulvestrant), or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well according to the manufacturer's protocol. The plate is incubated to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the GI₅₀ (concentration causing 50% growth inhibition).
Comparative Summary and The Role of the Linker
| Feature | Bavdegalutamide (ARV-110) | Vepdegestrant (ARV-471) |
| Target Protein | Androgen Receptor (AR) | Estrogen Receptor (ERα) |
| Indication | Metastatic Castration-Resistant Prostate Cancer | ER+/HER2- Advanced/Metastatic Breast Cancer |
| E3 Ligase Ligand | Cereblon (CRBN) | Cereblon (CRBN) |
| Linker Moiety | This compound | This compound |
| Key In Vitro Potency | DC₅₀ < 1 nM for AR degradation | DC₅₀ ~1-2 nM for ER degradation |
| Key Advantage | Activity against enzalutamide-resistant AR mutants | Superior degradation and TGI vs. fulvestrant; oral bioavailability |
| Development Stage | Phase 2 | Phase 3 |
The "this compound" linker is a key structural component in both of these advanced clinical candidates. The piperazine and piperidine rings introduce a degree of rigidity to the linker, which can be crucial for establishing the optimal orientation of the warhead and the E3 ligase ligand for efficient ternary complex formation. Furthermore, the basic nitrogen atoms in this moiety can be protonated at physiological pH, which can improve the aqueous solubility and overall pharmacokinetic properties of these relatively large PROTAC molecules, contributing to their oral bioavailability.
Signaling Pathway and Experimental Workflow Diagrams
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to AR in the cytoplasm. The activated AR translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, driving the transcription of genes involved in cell proliferation and survival.[16]
Caption: Simplified Androgen Receptor (AR) Signaling Pathway.
Estrogen Receptor (ER) Signaling Pathway
In ER+ breast cancer, estrogen binds to ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the DNA, activating the transcription of genes that promote tumor growth.[17]
Caption: Simplified Estrogen Receptor (ER) Signaling Pathway.
General PROTAC Experimental Workflow
The preclinical evaluation of a PROTAC involves a series of in vitro and in vivo experiments to confirm its mechanism of action and assess its therapeutic potential.
Caption: General Experimental Workflow for PROTAC Evaluation.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 10. Safety and pharmacokinetics of vepdegestrant in Japanese patients with ER+ advanced breast cancer: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Piperidin-4-ylmethyl)piperazine: A Step-by-Step Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 1-(Piperidin-4-ylmethyl)piperazine, a chemical that requires careful handling due to its hazardous properties. The following procedures are based on safety data sheets for closely related piperazine (B1678402) and piperidine (B6355638) compounds and are intended to supplement, not replace, institutional and regulatory guidelines.
I. Immediate Safety and Hazard Information
This compound and similar compounds are classified as hazardous.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3]
Key Hazards:
| Hazard Type | Description | Citations |
| Corrosive | Causes severe skin burns and eye damage. | [1][2] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Irritation | Causes irritation to the respiratory system. | [3][4] |
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
II. Personal Protective Equipment (PPE) Protocol
Before handling or disposing of this compound, ensure the following PPE is worn:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with poor ventilation or when there is a risk of inhaling dust or vapors.[3][4]
III. Disposal Workflow
The proper disposal of this compound involves a series of steps to ensure the safety of personnel and the environment. The following workflow diagram illustrates the process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
IV. Detailed Disposal Procedures
Follow these step-by-step instructions for the safe disposal of this compound and its contaminated materials.
Step 1: Assess and Prepare
-
Consult your institution's specific safety data sheet (SDS) and chemical hygiene plan for this compound.
-
Ensure a designated waste accumulation area is available.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.[5]
Step 2: Segregate Waste
-
Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials, in a designated, compatible, and sealable container.[2]
-
Liquid Waste: If the compound is in a solution, do not pour it down the drain.[2] Collect it in a separate, labeled, and sealed container.
-
Contaminated PPE: Place all used gloves, lab coats, and other disposable PPE in a designated hazardous waste container.
Step 3: Package and Label
-
Use chemically resistant containers for all waste streams.[2]
-
Ensure containers are tightly sealed to prevent leaks or spills.[2]
-
Clearly label each container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
Step 4: Store Temporarily
-
Store the sealed and labeled waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
-
Keep the waste away from incompatible materials such as strong oxidizing agents and acids.[3][6]
-
The storage area should be secure and have restricted access.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[2]
V. Spill Management Protocol
In the event of a spill, follow this protocol to ensure a safe and effective cleanup.
Caption: Spill response workflow for this compound.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately evacuate the area and alert others. Contact your EHS department.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other inert materials.[5]
-
Clean Up: For small spills, carefully sweep up solid material or absorb liquids with an inert material.[4] Place the collected material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste following the procedures outlined above.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
